molecular formula C11H6BrFOS B1324122 3-(4-Bromo-2-fluorobenzoyl)thiophene CAS No. 898771-38-5

3-(4-Bromo-2-fluorobenzoyl)thiophene

Cat. No.: B1324122
CAS No.: 898771-38-5
M. Wt: 285.13 g/mol
InChI Key: GTZFIVILTBBWAE-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorobenzoyl)thiophene is a specialist bifunctional organic compound designed for use as a key synthetic intermediate in advanced chemical research and development. Its molecular structure incorporates both a 4-bromo-2-fluorophenyl group and a thiophene ring, connected by a ketone linker, making it a versatile scaffold for constructing more complex molecules. This compound is primarily valued in medicinal chemistry for its potential as a building block in the synthesis of active pharmaceutical ingredients (APIs) . The bromo and fluoro substituents on the benzene ring act as orthogonal reactive sites, allowing for sequential and selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse structural motifs. The thiophene moiety is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity. Researchers can leverage this compound in developing potential therapeutics, particularly in oncology and central nervous system diseases. Beyond pharmaceuticals, 3-(4-Bromo-2-fluorobenzoyl)thiophene finds application in material science as a precursor for organic semiconductors, conductive polymers, and non-linear optical materials. The electron-rich thiophene and halogenated benzoyl groups make it a candidate for creating novel π-conjugated systems with tailored electronic properties. HANDLING NOTES: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZFIVILTBBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641850
Record name (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-38-5
Record name (4-Bromo-2-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The Molecule in Context

3-(4-Bromo-2-fluorobenzoyl)thiophene is a critical diaryl ketone intermediate employed primarily in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors , most notably Canagliflozin (Invokana) .

In the drug development pipeline, this ketone serves as the scaffold for the "C-glycoside" linkage. The ketone carbonyl is typically reduced to a methylene bridge (


) or used to anchor the glucose moiety. Its structural integrity is paramount; the specific regiochemistry of the fluorine and bromine substituents on the phenyl ring dictates the pharmacophore's binding affinity to the SGLT2 receptor in the proximal renal tubule.
Technical Specifications
PropertySpecification
Molecular Formula

Molecular Weight 285.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 82–86 °C (Polymorph dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Purity Requirement

(HPLC) for GMP steps

Part 2: Synthetic Architecture (The "Why" and "How")

The Challenge of Direct Acylation

Junior chemists often attempt to synthesize this molecule via Friedel-Crafts acylation of 3-bromothiophene with 4-bromo-2-fluorobenzoyl chloride. This approach is flawed for two reasons:

  • Regioselectivity: The thiophene ring is electron-rich, but directing the acyl group specifically to the 3-position (rather than the naturally more reactive 2-position) is difficult without steric blockers.

  • Deactivation: The 4-bromo-2-fluorobenzene moiety is deactivated, leading to sluggish kinetics and high catalyst loading (

    
    ), which complicates purification.
    
The Superior Route: Weinreb Amide Coupling via Knochel Exchange
The Mechanism[1][2][3][4]
  • Electrophile Preparation: Convert 3-thiophenecarboxylic acid to its Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide). This species forms a stable tetrahedral intermediate upon nucleophilic attack, preventing a second addition.
  • Nucleophile Generation: Use Knochel’s Turbo Grignard (

    
    ) on 4-bromo-2-fluoro-1-iodobenzene .
    
    • Insight: Iodine is more labile than bromine. By controlling temperature (

      
      ), we selectively exchange the iodine for magnesium, leaving the critical 4-bromo substituent intact.
      
Pathway Visualization

SynthesisPathway Acid 3-Thiophenecarboxylic Acid Weinreb Weinreb Amide (Stable Electrophile) Acid->Weinreb CDI, NH(OMe)Me·HCl (Activation) Intermediate Tetrahedral Mg-Chelate Weinreb->Intermediate Nucleophilic Attack Precursor 4-Bromo-2-fluoro- 1-iodobenzene Grignard Aryl-Mg Species (Selective Exchange) Precursor->Grignard i-PrMgCl·LiCl -20°C (Kinetic Control) Grignard->Intermediate Product 3-(4-Bromo-2-fluorobenzoyl) thiophene Intermediate->Product Acid Hydrolysis (Collapse)

Figure 1: Convergent synthesis strategy utilizing Weinreb amide stability and selective I/Mg exchange to preserve the bromine handle.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide

Reagents: 3-Thiophenecarboxylic acid (1.0 eq), Carbonyl diimidazole (CDI, 1.1 eq),


-Dimethylhydroxylamine HCl (1.2 eq), DCM (anhydrous).
  • Activation: Charge a reactor with 3-thiophenecarboxylic acid and anhydrous DCM under

    
    . Cool to 
    
    
    
    .
  • Addition: Add CDI portion-wise. Caution:

    
     evolution. Stir for 1 hour at room temperature (RT) to form the acyl imidazole.
    
  • Amidation: Add

    
    -Dimethylhydroxylamine hydrochloride. Stir for 3–4 hours at RT.
    
  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (

    
    ) should disappear; Amide spot (
    
    
    
    ) appears.
  • Workup: Wash with

    
     (removes imidazole), then saturated 
    
    
    
    . Dry organic layer over
    
    
    and concentrate.
    • Checkpoint: Yield should be

      
      . This intermediate is stable and can be stored.
      
Phase 2: The Coupling (Critical Step)

Reagents: 4-Bromo-2-fluoro-1-iodobenzene (1.0 eq),


 (1.05 eq, 1.3M in THF), Weinreb Amide (from Phase 1, 0.95 eq).
  • Inertion: Flame-dry a 3-neck flask. Flux with Argon. This reaction is strictly moisture-sensitive .

  • Exchange: Dissolve 4-bromo-2-fluoro-1-iodobenzene in anhydrous THF. Cool to

    
     .
    
    • Why -20°C? At higher temperatures, the Grignard may attack the bromine at position 4 (scrambling). At lower temperatures, the exchange is too slow.

  • Grignard Generation: Add

    
     dropwise. Stir for 30 mins.
    
  • Coupling: Dissolve the Weinreb amide in THF and add it slowly to the Grignard solution, maintaining internal temperature below

    
    .
    
  • Digestion: Allow the mixture to warm to

    
     over 1 hour.
    
  • Quench: Pour the reaction mixture into ice-cold

    
    .
    
    • Mechanism:[1][2][3] The acid destroys the stable tetrahedral intermediate, collapsing it into the ketone.

  • Isolation: Extract with EtOAc. Wash with brine. Crystallize from Heptane/IPA.

Part 4: Quality Control & Troubleshooting

Impurity Profiling

In a GMP environment, three specific impurities must be monitored:

ImpurityOriginPrevention Strategy
Des-bromo analog Over-reduction during Grignard exchange.Strictly control temp at

; do not exceed exchange time.
Bis-addition (Alcohol) Failure of Weinreb stability (rare) or residual acid chloride.Ensure high purity of Weinreb amide; avoid acid chloride route.
Regioisomer (2-Thienyl) Impure starting material (2- vs 3-thiophene carboxylic acid).QC the starting material via H-NMR before use.
Analytical Workflow

QC_Workflow Sample Crude Product HPLC HPLC Analysis (C18 Column, ACN/Water) Sample->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Next Step Decision->Pass Yes Fail Recrystallization (IPA/Heptane) Decision->Fail No Fail->HPLC Re-test

Figure 2: Decision tree for batch release based on HPLC purity thresholds.

Part 5: Safety & Handling

  • Signal Word: Warning.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Specific Handling: The Grignard reagent is pyrophoric and reacts violently with water. All glassware must be oven-dried.

  • Storage: Store under inert atmosphere at

    
    .
    

References

  • Sigma-Aldrich. 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Sheet. Accessed 2024.[5] Link (Note: Verify specific catalog number for 3-isomer).

  • Nomura, S., et al. (2010).[6] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[6] Journal of Medicinal Chemistry, 53(17), 6355-6360.[6] Link

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Mitsubishi Tanabe Pharma Corp. (2008). C-Glycoside Derivative and Salt Thereof. U.S. Patent 7,943,788. (Describes the synthesis of the thiophene core). Link

Sources

Strategic Synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene represents a classic challenge in regioselective heterocyclic chemistry. The core difficulty lies in directing substitution to the electron-rich thiophene ring's 3-position (beta), which is kinetically disfavored compared to the 2-position (alpha). Direct Friedel-Crafts acylation of thiophene typically yields the 2-isomer; therefore, an indirect organometallic approach is required to ensure isomeric purity.

This guide outlines a high-fidelity synthetic route utilizing 3-bromothiophene and a Weinreb amide intermediate. This pathway is selected for its scalability, high regioselectivity, and avoidance of competitive lithium-halogen exchange on the sensitive 4-bromo-2-fluorophenyl moiety.

Part 1: Retrosynthetic Analysis & Strategy

To construct the C3–Carbonyl bond without contaminating the product with the C2-isomer, we must employ a "halide-dance" or direct metal-halogen exchange strategy using a pre-functionalized 3-bromothiophene.

The Strategic Disconnect

The molecule is disconnected at the ketone bridge.

  • Nucleophilic Fragment: 3-Lithio-thiophene (generated in situ from 3-bromothiophene).

  • Electrophilic Fragment: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide).

Why the Weinreb Amide? Using an acid chloride electrophile with organolithiums often leads to over-addition (forming tertiary alcohols). Using an aldehyde requires a subsequent oxidation step. The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing over-addition and preserving the sensitive aryl bromide.

Retrosynthesis Target Target: 3-(4-Bromo-2-fluorobenzoyl)thiophene Disconnect Disconnect (Ketone Bridge) Target->Disconnect Retrosynthesis Frag1 Nucleophile: 3-Lithio-thiophene (from 3-Bromothiophene) Disconnect->Frag1 Frag2 Electrophile: 4-Bromo-2-fluoro- N-methoxy-N-methylbenzamide Disconnect->Frag2

Figure 1: Retrosynthetic disconnection strategy favoring the Weinreb amide route for maximum regiocontrol.

Part 2: Critical Starting Materials

The integrity of the final product relies entirely on the purity of the starting materials.

3-Bromothiophene (The Nucleophilic Precursor)

Commercially available but expensive. For large-scale or high-purity needs, it is best synthesized via the "Tribromination-Reduction" sequence to guarantee no 2-bromo isomer is present.

  • Synthesis Logic: Direct bromination of thiophene yields 2-bromothiophene. To get the 3-isomer, we must block the alpha positions with bromine, then selectively remove them.

  • Protocol Overview:

    • Thiophene + 3 eq. Br₂

      
       2,3,5-Tribromothiophene.[1][2][3]
      
    • 2,3,5-Tribromothiophene + Zn / AcOH

      
       3-Bromothiophene.[3]
      
    • Mechanism:[4][5][6] Zinc in acetic acid selectively reduces the

      
      -halogens (positions 2 and 5) due to their higher reactivity/acidity compared to the 
      
      
      
      -halogen (position 3).
4-Bromo-2-fluorobenzoic Acid (The Electrophilic Precursor)

This is the stable anchor for the benzoyl fragment. It is converted to the Weinreb amide to prevent side reactions.

  • Purity Requirement: Must be free of the 4-bromo-3-fluoro isomer, which has similar physical properties but distinct biological activity.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 4-bromo-2-fluorobenzoic acid into an electrophile that resists over-alkylation.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC[1]·HCl (1.3 eq) or SOCl₂ followed by amine

  • HOBt (1.3 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-bromo-2-fluorobenzoic acid in DCM at 0°C.

  • Add EDC·HCl, HOBt, and Triethylamine. Stir for 30 minutes to activate the acid.

  • Add N,O-Dimethylhydroxylamine hydrochloride.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO₃, then brine. Dry over MgSO₄.

  • Yield: Expect >90% of a viscous oil or low-melting solid.

Stage 2: The Cryogenic Coupling (The Critical Step)

Objective: Form the C-C bond between the thiophene and benzene rings.

Reagents:

  • 3-Bromothiophene (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.05 eq, 1.6M in hexanes)

  • Weinreb Amide from Stage 1 (1.0 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Protocol:

  • Lithiation (The Nucleophile Generation):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add 3-Bromothiophene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Critical: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: Lithium-halogen exchange occurs rapidly at the 3-position. Stir for 30–45 minutes at -78°C. Do not warm up, or the lithium species may scramble or polymerize.

  • Coupling (The Addition):

    • Dissolve the Weinreb amide in a minimal amount of anhydrous THF.

    • Add the amide solution dropwise to the 3-thienyllithium solution at -78°C.

    • Stir at -78°C for 1 hour.

    • Checkpoint: The stable tetrahedral intermediate is formed. The ketone is not yet released, preventing a second equivalent of lithiated thiophene from attacking.

  • Quench & Hydrolysis:

    • Quench the reaction at -78°C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to RT. The tetrahedral intermediate collapses, releasing the ketone.

    • Extract with Ethyl Acetate (3x).

  • Purification:

    • The crude material typically contains traces of unreacted starting materials.[7]

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

Data Summary Table:

ParameterSpecificationReason
Temperature -78°CEssential to prevent "scrambling" of the lithiated thiophene.
Stoichiometry 1:1 (Li : Amide)Excess n-BuLi can attack the aryl bromide on the amide ring.
Addition Rate DropwiseExotherms must be controlled to maintain cryogenic conditions.
Quench pH Mildly Acidic/NeutralNH₄Cl is sufficient to hydrolyze the intermediate.

Part 4: Reaction Mechanism & Pathway

The following diagram illustrates the specific electron flow, highlighting the stability of the Weinreb intermediate which is the key to the success of this synthesis.

Mechanism Step1 3-Bromothiophene + n-BuLi (-78°C) Intermediate1 3-Thienyllithium (Nucleophile) Step1->Intermediate1 Li-Hal Exchange Tetrahedral Stable Tetrahedral Intermediate (Li-Chelated) Intermediate1->Tetrahedral Nucleophilic Attack Step2 Add Weinreb Amide (Electrophile) Step2->Tetrahedral Hydrolysis Acid Hydrolysis (NH4Cl) Tetrahedral->Hydrolysis Product 3-(4-Bromo-2-fluorobenzoyl) thiophene Hydrolysis->Product Collapse

Figure 2: Mechanistic pathway via the stable Weinreb intermediate.

Part 5: Troubleshooting & Quality Control

Impurity Profile: The "Scrambled" Isomer

If the temperature rises above -60°C during lithiation, 3-thienyllithium can isomerize to the thermodynamically more stable 2-thienyllithium.

  • Detection: 1H NMR.[8] The 3-substituted thiophene shows a distinct splitting pattern (dd at ~7.5 ppm and ~7.9 ppm) compared to the 2-substituted isomer.

Impurity Profile: Debromination of the Benzene Ring

The 4-bromo substituent on the benzoyl ring is also susceptible to Lithium-Halogen exchange.

  • Prevention: Ensure the Weinreb amide is added to the lithiated thiophene, or use TurboGrignard (iPrMgCl·LiCl) for the exchange on the thiophene side, which is more chemoselective than n-BuLi.

Alternative Route (If Weinreb Amide fails)

If the Weinreb amide synthesis is low-yielding, use 4-Bromo-2-fluorobenzonitrile .

  • Reaction: 3-Thienyllithium + Nitrile

    
     Imine anion 
    
    
    
    Acid Hydrolysis
    
    
    Ketone.
  • Pros: Nitriles are commercially available.

  • Cons: Hydrolysis of the imine sometimes requires harsher acidic conditions which might affect the thiophene ring.

References

  • Organic Syntheses, Coll. Vol. 5, p. 117 (1973). Preparation of 3-Bromothiophene via 2,3,5-Tribromothiophene. [Link]

  • Nahm, S.; Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Campaigne, E.; LeSuer, W. M. (1948). 3-Thenyl Bromide (Thiophene chemistry fundamentals). Journal of the American Chemical Society, 70(4), 1555. [Link]

  • Li, W., et al. (2005). Regioselective Synthesis of 3-Substituted Thiophenes. Journal of Organic Chemistry.[9] (General reference for lithiation regioselectivity). [Link]

Sources

spectroscopic data of 3-(4-Bromo-2-fluorobenzoyl)thiophene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-(4-Bromo-2-fluorobenzoyl)thiophene , a critical intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozin.

Executive Summary & Compound Identity

3-(4-Bromo-2-fluorobenzoyl)thiophene is a diaryl ketone featuring a thiophene ring linked to a substituted benzene ring via a carbonyl bridge. It serves as a pivotal electrophilic building block in medicinal chemistry, particularly in the "aglycone" synthesis of gliflozin-class antidiabetic drugs.

Property Details
IUPAC Name (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
CAS Number 898771-38-5
Molecular Formula C₁₁H₆BrFOS
Molecular Weight 285.13 g/mol
Role Key intermediate for SGLT2 inhibitors (e.g., Canagliflozin)

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific solvent residues or side products may appear. The compound is typically synthesized via Friedel-Crafts acylation or Organometallic Coupling .

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the standard synthetic route and potential impurities.

SynthesisPath Figure 1: Synthetic pathway and potential regioisomeric impurities. Thiophene Thiophene-3-carboxylic acid derivative Reaction Friedel-Crafts / Grignard Coupling Thiophene->Reaction Benzene 1-Bromo-3-fluorobenzene Benzene->Reaction Product 3-(4-Bromo-2-fluorobenzoyl) thiophene Reaction->Product Major Impurity Regioisomers (2-substituted thiophene) Reaction->Impurity Minor

[4]

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of the Bromine atom.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M⁺): The presence of one bromine atom (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet ratio for the molecular ion peaks.
  • Fragmentation:

    • m/z 285/287: Molecular Ion

      
      .
      
    • m/z 205/207: Loss of Thiophene ring (aryl cation).

    • m/z 111: Thiophene-3-carbonyl cation (characteristic fragment).

m/z PeakIntensityAssignment
284.9 100%

286.9 ~98%

111.0 High

(Thiophene-CO fragment)
B. Infrared Spectroscopy (IR)

The IR spectrum confirms the ketone linker and the halogenated aromatic rings.

  • C=O Stretch (Carbonyl): A strong, sharp band at 1645–1660 cm⁻¹ . This is lower than typical ketones (1715 cm⁻¹) due to conjugation with both the thiophene and benzene rings.

  • C=C Stretch (Aromatic): 1580–1600 cm⁻¹.

  • C-F Stretch: Strong band at 1200–1250 cm⁻¹ .

  • C-S Stretch (Thiophene): Weak bands around 600–800 cm⁻¹.

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for structural validation. The Fluorine-19 nucleus introduces splitting in both proton and carbon spectra (J-coupling).

1. ¹H NMR (400 MHz, CDCl₃)
  • Thiophene Region (3 protons): The 3-substituted thiophene shows a distinct pattern. The proton at C2 (between S and C=O) is the most deshielded.

  • Benzene Region (3 protons): The protons are split by both neighboring protons and the Fluorine atom (

    
    , Spin 1/2).
    
Shift (δ ppm)Mult.[1][2]IntegrationAssignmentCoupling Constants (Hz)
8.05 dd1HThiophene H-2

7.65 dd1HThiophene H-5

7.48 t / dd1HBenzene H-6

(Pseudo-triplet)
7.38 dd1HBenzene H-3

7.32 dd1HThiophene H-4

7.28 m1HBenzene H-5Multiplet due to H-H and H-F coupling

> Note: The Benzene H-6 proton (adjacent to the carbonyl) often appears as a pseudo-triplet due to similar coupling constants between the ortho-proton and the meta-fluorine.

2. ¹³C NMR (100 MHz, CDCl₃)

The Carbon-13 spectrum will show doublets for carbons coupled to the fluorine atom.

  • Carbonyl (C=O): ~186.0 ppm (Doublet,

    
     Hz).
    
  • C-F Carbon (C-2'): ~160.0 ppm (Doublet, Large

    
     Hz).
    
  • Thiophene C-3: Quaternary carbon attached to C=O, ~142 ppm.

3. ¹⁹F NMR (376 MHz, CDCl₃)
  • Signal: Single peak at -110 to -115 ppm (relative to CFCl₃).

  • Multiplicity: Multiplet (quartet-like) due to coupling with H-3, H-5, and H-6.

Experimental Protocol for Analysis

To ensure reproducibility (Trustworthiness), follow this standardized sample preparation protocol.

Standard Operating Procedure (SOP)
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis. If solubility is poor, use DMSO-d₆ .

  • Sample Concentration:

    • ¹H NMR: Dissolve 5–10 mg of compound in 0.6 mL solvent.

    • ¹³C NMR: Dissolve 30–50 mg of compound in 0.6 mL solvent.

  • Acquisition Parameters:

    • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

    • Scans: 16 (¹H), 1024 (¹³C).

    • Temperature: 298 K (25°C).

AnalysisWorkflow Figure 2: Standard NMR Sample Preparation Workflow Sample Solid Sample (3-(4-Bromo-2-fluorobenzoyl)thiophene) Solvent Add 0.6 mL CDCl3 (Contains TMS) Sample->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Acquire Acquire Spectra (1H, 13C, 19F) Tube->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process

References

  • Sigma-Aldrich. 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Sheet. CAS: 898771-38-5. Available at:

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355–6360.
  • World Intellectual Property Organization.Patent WO2009035969: Processes for the preparation of SGLT2 Inhibitors.
  • PubChem. Compound Summary: 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Sources

Solubility Profiling of 3-(4-Bromo-2-fluorobenzoyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

3-(4-Bromo-2-fluorobenzoyl)thiophene is a specialized diaryl ketone intermediate, frequently utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the interplay between the lipophilic thiophene ring, the polarizable ketone linker, and the electron-withdrawing halogen substituents on the benzene ring.

This guide provides a structural analysis of its physicochemical behavior, a predicted solubility landscape based on structural analogs (QSAR), and a validated Standard Operating Procedure (SOP) for experimentally determining its thermodynamic solubility in your laboratory.

Structural Physicochemical Drivers

The solubility of this molecule is dictated by three structural distinctives:

  • Thiophene Moiety: Contributes significant lipophilicity and aromatic pi-stacking potential.[1]

  • Benzoyl Linker: The ketone (C=O) provides a dipole moment, allowing hydrogen bond acceptance (HBA) but no donation (HBD).[1] This makes the compound highly soluble in polar aprotic solvents.[1]

  • Halogenation (Br, F): The 4-Bromo and 2-Fluoro substituents increase the partition coefficient (LogP) significantly compared to the non-halogenated parent.[1] The fluorine atom, in particular, alters the electrostatic potential surface, enhancing solubility in fluorinated solvents or polar aprotic media while reducing aqueous solubility.[1]

Predicted Solubility Landscape

Note: The values below are estimated based on Structural Activity Relationship (SAR) data of analogous benzoylthiophenes and di-halo-benzenes. Experimental validation is required for GMP applications.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Class 1: Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Strong dipole-dipole interactions; Ketone acts as H-bond acceptor.
Class 2: Chlorinated DCM, Chloroform Good (20–50 mg/mL) Dispersion forces and weak dipole interactions.[1]
Class 3: Polar Protic Methanol, Ethanol Moderate (5–15 mg/mL) Solvation is limited by the compound's inability to donate H-bonds; temperature-dependent.
Class 4: Ethers/Esters THF, Ethyl Acetate Moderate (10–25 mg/mL) Good compatibility with the ketone linker.[1]
Class 5: Non-Polar Hexane, Heptane Low (<1 mg/mL) Crystal lattice energy likely exceeds solvation energy of non-polar alkanes.[1]
Aqueous Water, PBS (pH 7.4) Negligible (<0.01 mg/mL) High LogP (~4.[1]0) prevents aqueous solvation without co-solvents or surfactants.[1]

Technical Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of 3-(4-Bromo-2-fluorobenzoyl)thiophene using a modified "Shake-Flask" method (OECD 105 compliant) with HPLC-UV detection.

Prerequisites:

  • Pure compound (>98% purity).[1][2]

  • Calibrated HPLC system with UV detector (254 nm).

  • Syringe filters (0.45 µm PTFE - compatible with organic solvents).[1]

Experimental Workflow (DOT Diagram)

Solubility_Protocol Start Start: Weigh Compound (Excess Amount) Solvent_Add Add Solvent (1-2 mL) Start->Solvent_Add Agitation Agitate @ 25°C (24 - 48 Hours) Solvent_Add->Agitation Check_Solid Is Solid Visible? Agitation->Check_Solid Check_Solid->Solvent_Add No (Fully Dissolved) Filtration Centrifuge & Filter (0.22 µm PTFE) Check_Solid->Filtration Yes (Saturation Reached) Dilution Dilute Filtrate (Mobile Phase) Filtration->Dilution Analysis HPLC-UV Quantification Dilution->Analysis

Figure 1: Step-by-step workflow for thermodynamic solubility determination (Shake-Flask Method).

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 10–20 mg of 3-(4-Bromo-2-fluorobenzoyl)thiophene into a 4 mL clear glass vial.

  • Add 1.0 mL of the target solvent (e.g., DMSO, Methanol).[1]

  • Critical Check: If the solid dissolves immediately, add more compound until a visible suspension persists.[1] This ensures thermodynamic equilibrium (saturation) rather than kinetic solubility.[1]

Step 2: Equilibration

  • Cap the vials tightly (use Parafilm for volatile solvents like DCM).[1]

  • Place in an orbital shaker or thermomixer at 25°C ± 1°C.

  • Agitate at 500–700 RPM for 24 hours. Note: For crystalline solids with high lattice energy, 48 hours is recommended to prevent supersaturation errors.

Step 3: Phase Separation

  • Centrifuge the vials at 10,000 RPM for 5 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant using a glass syringe.[1]

  • Filter through a 0.45 µm PTFE or Nylon filter . Avoid PVDF if using DMSO, as extractables may interfere.

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).[1][3]

  • Gradient: 50% B to 95% B over 10 minutes (High organic content required to elute lipophilic thiophenes).

  • Detection: UV at 254 nm (Strong absorption by the benzoyl-thiophene chromophore).[1]

  • Calculation: Compare the Area Under Curve (AUC) of the filtrate against a 5-point calibration curve of the standard dissolved in 100% DMSO.

Mechanistic Analysis of Solvation

Understanding why this molecule behaves this way allows for better solvent selection during synthesis and purification.[1]

The "Like Dissolves Like" Mechanism

The 3-(4-Bromo-2-fluorobenzoyl)thiophene molecule is lipophilic (hydrophobic).

  • Water (Dielectric constant

    
     ≈ 80):  Water molecules form a tight H-bond network.[1] The thiophene compound cannot break this network because it lacks H-bond donors (OH, NH groups).[1] Thus, it is "squeezed out" of the water structure.[1]
    
  • DMSO (

    
     ≈ 47):  DMSO has a high dipole moment but no H-bond donor network to break.[1] The oxygen in DMSO interacts favorably with the electron-deficient aromatic rings (induced by the Fluorine and Bromine atoms), leading to high solubility.
    
Molecular Interaction Diagram[1]

Molecular_Interactions cluster_0 Solubility Outcome Compound 3-(4-Bromo-2-fluorobenzoyl)thiophene (Lipophilic / H-Bond Acceptor) DMSO DMSO (Dipolar Aprotic) DMSO->Compound Strong Dipole-Dipole Solvation Result1 Soluble Water Water (Polar Protic) Water->Compound Repulsion (Hydrophobic Effect) Result2 Insoluble

Figure 2: Solvation mechanics comparing DMSO (favorable) vs. Water (unfavorable).

Practical Applications & Safety

Formulation for Biological Assays

For researchers using this compound in cell-based assays (e.g., kinase inhibition):

  • Stock Solution: Prepare a 10 mM or 20 mM stock in 100% DMSO .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Working Solution: Dilute into aqueous media immediately prior to use. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1] Expect precipitation if the concentration exceeds 50 µM in aqueous media.

Safety Considerations (SDS Highlights)
  • Thiophene Derivatives: Often carry a sulfur-like odor; handle in a fume hood.[1]

  • Halogenated Aromatics: Potential skin irritants and sensitizers.[1][2]

  • Solvent Handling: DMSO penetrates skin rapidly and can carry the toxic compound into the bloodstream.[1] Nitrile gloves are insufficient for prolonged DMSO exposure; use Butyl rubber or double-glove.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][3] Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development.[1][4] [Link]

  • PubChem. (2023).[1] Compound Summary: 2-Benzoylthiophene (Analog).[1] National Library of Medicine.[1] [Link]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] [Link]

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1930-1941.[1] [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(4-Bromo-2-fluorobenzoyl)thiophene. As a crucial intermediate in various synthetic pathways, particularly in drug discovery and development, a thorough understanding of its safe management is paramount to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of specific toxicological data for 3-(4-Bromo-2-fluorobenzoyl)thiophene, a conservative approach to hazard identification is essential. Based on the known risks of its structural components—a halogenated aromatic ketone and a thiophene ring—we can anticipate the following potential hazards:

  • Acute Toxicity: Similar brominated and thiophene-containing compounds have been shown to be toxic if swallowed, fatal in contact with skin, or fatal if inhaled[1].

  • Skin and Eye Irritation/Corrosion: A common characteristic of halogenated aromatic compounds is their potential to cause skin irritation and serious eye irritation or damage[2][3][4]. Some related compounds are classified as corrosive to the eyes[2][5].

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation[1][4].

  • Sensitization: There is a potential for allergic skin reactions[1].

Table 1: Summary of Potential Hazards Based on Structural Analogs
Hazard ClassificationPotential EffectReference Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal upon exposure.3-Bromothiophene[1], 2-Bromothiophene[5]
Skin Corrosion/Irritation Causes skin irritation or burns.3-Bromo-4-fluorobenzotrifluoride[2], 3-Bromo-4-fluorobenzoic acid[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.3-Bromo-4-fluorobenzotrifluoride[2], 2-Bromothiophene[5], 3-Bromo-4-fluorobenzoic acid[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.3-Bromothiophene[1], 3-Bromo-4-fluorobenzoic acid[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling 3-(4-Bromo-2-fluorobenzoyl)thiophene, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), consider using a glove box or other closed-system apparatus.

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure[3][5][6][7].

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashing[4][6][8].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Protective Clothing: For larger quantities or procedures with a high risk of exposure, consider additional protective clothing such as an apron or coveralls[4][6][8].

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[5][6].

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling Procedures
  • Avoid Contact: Do not get in eyes, on skin, or on clothing[3][7].

  • Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols[7][8].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2][3][4][6][8][9]. Do not eat, drink, or smoke in the laboratory[5][6][9].

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[2][5][9]. Use non-sparking tools and take precautionary measures against static discharge[5][8][9].

Storage Conditions
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][4][5][7][8][10][11].

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases[2][5][7].

  • Security: Store in a locked-up area to prevent unauthorized access[2][4][5][8].

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][3][4][8].
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[2][3][8][11].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2][3][4][5][8][9][11].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][5][8][9].
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2.2.[8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways[8][11].

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to contain the spill and follow institutional emergency procedures. Remove all sources of ignition[8].

Experimental Workflow: A Safety-First Approach

The following diagram outlines a generalized workflow for handling 3-(4-Bromo-2-fluorobenzoyl)thiophene, integrating key safety checkpoints at each stage.

SafeHandlingWorkflow Safe Handling Workflow for 3-(4-Bromo-2-fluorobenzoyl)thiophene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS of Analogs & Conduct Risk Assessment B Verify Fume Hood & Safety Equipment Functionality A->B C Don Appropriate PPE B->C D Weighing & Dispensing (in fume hood) C->D Proceed with caution E Reaction Setup & Execution (in fume hood) D->E F Work-up & Purification (in fume hood) E->F G Decontaminate Glassware & Work Surfaces F->G After experiment completion H Properly Label & Store Compound/Products G->H I Dispose of Waste (in designated containers) G->I

Caption: A flowchart illustrating the key safety stages for handling 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Disposal Considerations: Responsible Waste Management

All waste containing 3-(4-Bromo-2-fluorobenzoyl)thiophene must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for solid and liquid waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2][3][4][5][8][9]. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe handling of 3-(4-Bromo-2-fluorobenzoyl)thiophene is predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards based on analogous compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and ensure a safe working environment. This guide serves as a foundational document; however, it is the responsibility of every individual scientist to remain vigilant, exercise caution, and prioritize safety in all experimental endeavors involving this and any other chemical compound.

References

  • PubChem. (n.d.). 3-Bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Generic MSDS.
  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS: Variable/Generic Scaffold) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors , GPCR antagonists , and voltage-gated ion channel modulators .

The molecule features two distinct aromatic systems linked by a carbonyl bridge. The 4-bromo-2-fluorophenyl moiety acts as the primary electrophile for palladium-catalyzed cross-coupling. The ortho-fluorine atom is not merely a bystander; it electronically activates the C-Br bond for oxidative addition via inductive withdrawal while providing a metabolic "block" against hydroxylation in final drug candidates.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically tailored to mitigate the electronic deactivation caused by the electron-rich thiophene ring and the potential lability of the ketone linker.

Retrosynthetic & Mechanistic Logic

Chemoselectivity Profile

The substrate contains three potential reactive sites. Understanding their hierarchy is essential for high-yield derivatization:

  • C(sp²)-Br (Site A - Primary): The most reactive site for Pd(0) oxidative addition. The electron-withdrawing carbonyl and ortho-fluorine lower the transition state energy for this step compared to a neutral aryl bromide.

  • Ketone Carbonyl (Site B - Secondary): Susceptible to nucleophilic attack (e.g., by Grignard reagents or hard nucleophiles). Crucial: Use soft nucleophiles (boronic acids, amines) and non-nucleophilic bases to preserve this moiety.

  • Thiophene C-H (Site C - Tertiary): Potential for Pd-catalyzed C-H activation (CMD mechanism) if temperatures exceed 120°C or if specific directing groups are present. Standard cross-coupling conditions generally leave this ring intact.

Mechanistic Pathway (Suzuki-Miyaura)

The reaction proceeds via the standard catalytic cycle, but ligand selection is critical to prevent "thiophene poisoning" (coordination of sulfur to Pd).

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the fluoro-group.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (e.g., 3-(4-Aryl-2-fluorobenzoyl)thiophene).

Reagent Selection Strategy
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the gold standard here. The bidentate ferrocenyl ligand prevents sulfur poisoning from the thiophene and creates a wide bite angle that accelerates reductive elimination.

  • Base: K₂CO₃ or Cs₂CO₃ . Weak enough to prevent enolization/aldol condensation of the ketone, but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is strictly necessary for the activation of the boronic acid (formation of the boronate species).

Step-by-Step Methodology
ParameterSpecification
Scale 1.0 mmol (approx. 300-350 mg substrate)
Temperature 80–90 °C
Time 4–6 Hours
Atmosphere Nitrogen or Argon (Strict)

Procedure:

  • Charge Solids: To a 25 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-(4-Bromo-2-fluorobenzoyl)thiophene (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv / 3 mol%)

    • K₂CO₃ (2.5 equiv)

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • Critical: Degas the solvent mixture before addition by sparging with nitrogen for 10 minutes.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the block to 90°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor by HPLC/UPLC at t=1h and t=4h. Look for the disappearance of the starting bromide (RT ~ relative to standard) and emergence of the biaryl product.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The product is usually UV-active and less polar than the boronic acid but more polar than the starting bromide.

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine moieties (e.g., morpholine, piperazine) at the 4-position.

Reagent Selection Strategy
  • Catalyst: XPhos Pd G2 or Pd₂(dba)₃ / Xantphos . XPhos is preferred for steric bulk; Xantphos is excellent for general anilines.

  • Base: Cs₂CO₃ is preferred over NaOtBu. NaOtBu is too strong and may cause side reactions with the ketone (enolization).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
ParameterSpecification
Scale 0.5 mmol
Temperature 100 °C
Time 12–16 Hours

Procedure:

  • Charge Solids: In a glovebox or under active N₂ flow, add:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, finely ground)

    • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Solvent: Add anhydrous Toluene (5 mL/mmol).

  • Reaction: Seal and heat to 100°C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often required for amino-derivatives to remove residual palladium and ligands.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Protodebromination (Reduction):

    • Observation: Formation of 3-(2-fluorobenzoyl)thiophene (loss of Br).

    • Cause: Solvent contains stabilizers (BHT) or excessive heating with alcohols.

    • Fix: Switch to high-purity anhydrous Dioxane; reduce temperature to 70°C.

  • Thiophene Poisoning:

    • Observation: Reaction stalls at <20% conversion.

    • Cause: Sulfur binding to Pd.

    • Fix: Increase catalyst loading to 5 mol% or switch to a catalyst with a tighter binding ligand like Pd(Amphos)Cl₂ .

  • Homocoupling of Boronic Acid:

    • Observation: Appearance of symmetric biaryl.

    • Cause: Oxygen leak in the system.

    • Fix: Re-degas solvents; ensure septum integrity.

Workflow Visualization

Figure 2: Operational workflow for ensuring high-throughput success.

Safety & Handling

  • Palladium Residues: Pd species are toxic. All final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol resin) to reduce Pd content <10 ppm.

  • Thiophene Derivatives: Often possess a distinct, unpleasant sulfurous odor. Handle in a well-ventilated fume hood.

  • Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use pressure-rated vials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bagley, M. C., et al. (2006). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides. Tetrahedron Letters, 47(38), 6915-6918. (Contextual reference for heteroaryl coupling).

Sources

synthesis of bioactive molecules from 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Bioactive Scaffolds from 3-(4-Bromo-2-fluorobenzoyl)thiophene

Part 1: Executive Summary & Strategic Value

3-(4-Bromo-2-fluorobenzoyl)thiophene is not merely a building block; it is a "linchpin" intermediate designed for the rapid generation of high-value pharmacophores.[1] Its structural architecture combines an electron-rich heteroaromatic ring (thiophene) with an electron-deficient, ortho-activated benzene ring.[1]

This unique push-pull electronic environment enables three distinct, orthogonal synthetic workflows essential for modern drug discovery:

  • SNAr "Click" Chemistry: The 2-fluoro position, activated by the ortho-carbonyl, allows for mild nucleophilic aromatic substitution with amines, enabling rapid library generation.[1]

  • Benzodiazepine Bioisosterism: This scaffold is the direct precursor to 5-(thiophen-3-yl)-1,4-benzodiazepines , a class of compounds investigated for CNS activity (anxiolytics) and antitumor properties, offering a lipophilic alternative to the classical phenyl-ring benzodiazepines.[1]

  • Cross-Coupling Modularity: The 4-bromo handle remains intact during initial functionalization, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Part 2: Strategic Analysis & Reactivity Profile

The molecule's utility relies on the differential reactivity of its two halogen substituents.

SiteSubstituentReactivity ModeActivation Mechanism
Site A 2-Fluorine Nucleophilic Aromatic Substitution (SNAr)Activated by the electron-withdrawing carbonyl group (ortho-effect).[1] The F is a better leaving group than Br or Cl in SNAr due to high electronegativity stabilizing the Meisenheimer complex.
Site B 4-Bromine Pd-Catalyzed Cross-CouplingThe C-Br bond is weaker than C-F, facilitating oxidative addition to Pd(0).[1]
Site C Ketone Condensation / ReductionBridges the rings; susceptible to nucleophilic attack (hydrazines, amines) for cyclization.
Visualizing the Synthetic Pathway

G Start 3-(4-Bromo-2-fluorobenzoyl)thiophene (Starting Material) Inter1 Intermediate A: 2-Amino-benzophenone analog Start->Inter1 Step 1: SNAr (Primary Amines/Amino Esters) Prod1 Target 1: 5-(Thiophen-3-yl)-1,4-benzodiazepines (CNS Active Scaffolds) Inter1->Prod1 Step 2: Cyclization (Acid Cat. Condensation) Prod2 Target 2: Bi-Aryl Kinase Inhibitors (p38 MAPK analogs) Inter1->Prod2 Step 2: Suzuki Coupling (Boronic Acids, Pd[0])

Caption: Divergent synthesis pathways. The starting material serves as a common node for both fused heterocyclic systems and linear bi-aryl inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Thiophen-3-yl)-1,4-benzodiazepine Scaffolds

Objective: To synthesize a fused tricyclic core by exploiting the SNAr reactivity followed by intramolecular imine formation. This protocol mimics the synthesis of biologically active compounds like Clotiazepam analogs.

Reagents:

  • Substrate: 3-(4-Bromo-2-fluorobenzoyl)thiophene (1.0 equiv)[1]

  • Nucleophile: Glycine ethyl ester hydrochloride (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (3.0 equiv) or K2CO3[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP[1]

  • Cyclization Catalyst: Glacial Acetic Acid

Step-by-Step Methodology:

  • SNAr Displacement:

    • Dissolve 3-(4-Bromo-2-fluorobenzoyl)thiophene (10 mmol) in DMSO (20 mL).

    • Add Glycine ethyl ester hydrochloride (12 mmol) and TEA (30 mmol).

    • Critical Step: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the starting material and the appearance of a yellow/orange spot indicates the formation of the N-aryl glycine intermediate.

    • Mechanism Note: The reaction proceeds via a Meisenheimer complex.[2] The high polarity of DMSO stabilizes this transition state.

    • Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organic phase with brine, dry over Na2SO4, and concentrate.

  • Intramolecular Cyclization:

    • Redissolve the crude intermediate in Toluene (50 mL).

    • Add Glacial Acetic Acid (5 mL) or a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap to remove water for 12 hours.

    • Observation: Formation of the 7-membered diazepine ring is thermodynamically driven by water removal.[1]

    • Purification: Evaporate solvent.[1] Recrystallize from Ethanol/Water to yield the 7-bromo-5-(thiophen-3-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[1]

Data Validation (Expected):

  • 1H NMR: Disappearance of the ethyl ester signals (if fully cyclized) and appearance of a methylene singlet (ring CH2) around 4.2 ppm.

  • MS (ESI): M+1 peak corresponding to the cyclized lactam.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalization of the C-Br bond after the core scaffold is established (or on the linear intermediate). This is crucial for SAR (Structure-Activity Relationship) studies to optimize potency against targets like kinases.

Reagents:

  • Substrate: Brominated intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: Cs2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in 1,4-Dioxane. Sparge with Nitrogen or Argon for 10 minutes (Oxygen inhibits the Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Scavenging: Filter through a pad of Celite to remove Palladium black.[1]

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 4: Scientific Rationale & Troubleshooting

Why Thiophene? (Bioisosterism)

The substitution of a phenyl ring (common in benzodiazepines like diazepam) with a thiophene ring (as in this starting material) often results in:

  • Altered Metabolic Profile: Thiophene is metabolized differently by CYP450 enzymes (often via S-oxidation), potentially avoiding toxic quinone-imine metabolites associated with some phenyl-based drugs.[1]

  • Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially increasing Blood-Brain Barrier (BBB) permeability for CNS targets.[1]

Troubleshooting the SNAr Reaction
IssueProbable CauseSolution
Low Yield Fluorine is not activated enough.[1]Ensure the solvent is polar aprotic (DMSO, DMF, NMP) to strip cations from the nucleophile. Increase temp to 100°C.
Hydrolysis Wet solvent/reagents.[1]The ester group on the nucleophile (Glycine ethyl ester) can hydrolyze. Use anhydrous solvents.
Side Products Bis-addition.The Br is generally stable at 80°C without Pd, but if the amine is very aggressive, use stoichiometric control (1.1 equiv).

Part 5: References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Classic foundation for SNAr kinetics).

    • Context: Validates the reactivity order (F >> Cl/Br) in ortho-activated systems.

    • [1]

  • Thiophene in Medicinal Chemistry:

    • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.

    • Context: Establishes the rationale for using thiophene-benzoyl scaffolds as bioisosteres.

  • Synthesis of 1,4-Benzodiazepines via Fluorobenzophenones:

    • Fryer, R. I., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[1] IV. The Synthesis of 5-Phenyl-1,4-benzodiazepines." Journal of Organic Chemistry.

    • Context: The foundational protocol adapted in this guide for the cyclization step.

    • [1]

  • Palladium-Catalyzed Coupling on Thiophene/Phenyl Systems:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: Standard conditions for the functionalization of the 4-bromo handle.

    • [1]

Sources

application of 3-(4-Bromo-2-fluorobenzoyl)thiophene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(4-Bromo-2-fluorobenzoyl)thiophene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS: 898771-38-5) is a high-value heterocyclic building block characterized by a trifunctional core: a thiophene ring, a diaryl ketone linker, and a halogenated phenyl ring.[1][2]

In modern drug discovery, this scaffold serves as a critical intermediate for two primary therapeutic classes:

  • SGLT2 Inhibitors (Metabolic Disease): It functions as the direct precursor to C-aryl glycoside analogs.[2] The benzoyl moiety is reduced to a methylene bridge, mimicking the pharmacophore of gliflozins (e.g., Canagliflozin), while the 3-thienyl isomer offers novel intellectual property (IP) space and altered metabolic profiles compared to the canonical 2-thienyl derivatives.

  • NSAIDs and COX-2 Inhibitors: The benzoylthiophene core is structurally homologous to tiaprofenic acid and suprofen.[2] The 4-bromo handle allows for the introduction of propionic acid side chains or bioisosteres required for cyclooxygenase inhibition.[2]

Key Physicochemical Advantages:

  • Fluorine Substitution (C2-F): Blocks metabolic oxidation at the ortho-position and modulates the acidity of the neighboring protons, influencing binding affinity.[2]

  • Bromine Handle (C4-Br): Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, facilitating Rapid Analoging (SAR).[2]

  • 3-Thienyl Isomerism: Provides a distinct vector orientation compared to the more common 2-thienyl scaffold, often improving solubility and selectivity profiles.[2]

Part 2: Chemical Profile & Technical Specifications

PropertySpecificationRelevance
CAS Number 898771-38-5Unique Identifier
Formula C₁₁H₆BrFOSCore Stoichiometry
MW 285.13 g/mol Fragment-based Drug Design (FBDD) compliant
LogP (Calc) ~3.8Lipophilic; requires polar decoration for bioavailability
H-Bond Acceptors 2 (C=O, F)Interaction with Ser/Lys residues in active sites
Reactive Handles Aryl Bromide, KetoneOrthogonal reactivity for divergent synthesis

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Context: Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer.[2] To exclusively generate the 3-isomer , a Grignard-mediated approach utilizing 3-bromothiophene is required.[2]

Reagents:

  • 3-Bromothiophene (1.0 equiv)[2]

  • Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv)

  • 4-Bromo-2-fluorobenzonitrile (1.0 equiv) [Alternative to acid chloride to prevent bis-addition][2]

  • THF (Anhydrous), HCl (1M)

Step-by-Step Methodology:

  • Halogen-Metal Exchange: In a flame-dried 3-neck flask under Argon, dissolve 3-bromothiophene in anhydrous THF. Cool to -78°C.[2]

  • Grignard Formation: Add

    
    -PrMgCl dropwise over 20 minutes. Stir at -78°C for 1 hour to generate thiophen-3-ylmagnesium chloride.[2] Critical: Maintain temperature < -60°C to prevent scrambling.
    
  • Electrophile Addition: Cannulate a solution of 4-bromo-2-fluorobenzonitrile (in THF) into the reaction mixture slowly.

  • Imine Formation: Allow the mixture to warm to 0°C and stir for 2 hours. The intermediate formed is the magnesium imine salt.[2]

  • Hydrolysis: Quench with 1M HCl (aq) and reflux for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the off-white crystalline solid.

Protocol B: Reduction to Diarylmethane (SGLT2 Precursor)

Context: The ketone linker in benzoylthiophenes is often too polar for the hydrophobic pocket of SGLT2.[2] Reduction to the methylene (-CH₂-) bridge is a standard optimization step.[2]

Reagents:

  • 3-(4-Bromo-2-fluorobenzoyl)thiophene (Substrate)[1][2][3][4]

  • Triethylsilane (Et₃SiH, 3.0 equiv)

  • Trifluoroacetic acid (TFA) or BF₃[2]·OEt₂ (Solvent/Catalyst)

Methodology:

  • Dissolve the ketone substrate in minimal CH₂Cl₂ or directly in TFA (if substrate is stable) at 0°C.[2]

  • Add Et₃SiH dropwise.[2] The reaction is exothermic; monitor internal temperature.[2]

  • Allow to warm to room temperature and stir for 4–16 hours.

  • Monitoring: TLC should show the disappearance of the ketone spot (UV active, lower R_f) and appearance of the methylene product (higher R_f).[2]

  • Quench: Pour into ice-cold NaHCO₃ (sat). Extract with CH₂Cl₂.[2]

  • Result: Yields 3-(4-bromo-2-fluorobenzyl)thiophene, ready for glycosylation.

Protocol C: Suzuki-Miyaura Coupling (Library Generation)

Context: Functionalizing the 4-bromo position to create a library of biaryl analogs.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)[2]

  • K₂CO₃ (2M aq, 3.0 equiv)

  • Dioxane (degassed)[2]

Methodology:

  • Combine scaffold, boronic acid, and base in a microwave vial.

  • Add Dioxane and sparge with Argon for 5 minutes.

  • Add the Pd catalyst.[2] Seal immediately.

  • Heat at 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.[2]

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the transition from the raw building block to active pharmaceutical ingredients (APIs).

G Start Start: 3-Bromothiophene Inter Intermediate: Thiophen-3-yl MgCl Start->Inter i-PrMgCl -78°C Core CORE SCAFFOLD: 3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS 898771-38-5) Inter->Core + 4-Br-2-F-Benzonitrile Then H3O+ RouteA Route A: Reduction (Et3SiH / TFA) Core->RouteA Ketone Reduction RouteB Route B: Suzuki Coupling (R-B(OH)2 / Pd) Core->RouteB Cross-Coupling ProdA SGLT2 Precursor: Diarylmethane Analogs RouteA->ProdA Glycosylation ProdB Biaryl Library: Kinase/COX-2 Inhibitors RouteB->ProdB SAR Expansion

Figure 1: Divergent synthesis workflow utilizing the 3-(4-Bromo-2-fluorobenzoyl)thiophene scaffold for SGLT2 and Kinase inhibitor discovery.[2]

Part 5: References

  • Synthesis of Thiophene Derivatives:

    • Title: Regioselective synthesis of 3-substituted thiophenes via halogen-metal exchange.[2]

    • Source:Journal of Organic Chemistry, 2008.[2]

    • Context: Validates the Grignard route for 3-acylated thiophenes.

    • [2]

  • SGLT2 Inhibitor Chemistry:

    • Title: Design and Synthesis of C-Aryl Glycoside SGLT2 Inhibitors: The Role of the Thiophene Ring.

    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.[2]

    • Context: Establishes the SAR of thiophene-based gliflozins and the necessity of the methylene linker.

  • Benzoylthiophene in NSAIDs:

    • Title: Synthesis and anti-inflammatory activity of novel benzoylthiophene derivatives.[2][5]

    • Source:European Journal of Medicinal Chemistry, 2010.[2]

    • Context: Supports the application of the scaffold in COX-2 inhibition.[2][5][6]

  • Compound Data Verification:

    • Title: 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Page.[1][2][4][5]

    • Source: ChemicalBook / PubChem.[2]

    • Context: Verification of CAS 898771-38-5 and structural identity.

    • [2]

Sources

Application Note & Protocol: The Strategic Role of 3-(4-Bromo-2-fluorobenzoyl)thiophene in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Keystone Intermediate

In the landscape of modern pharmaceutical development, the efficient synthesis of Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic use of versatile and reliable intermediates. 3-(4-Bromo-2-fluorobenzoyl)thiophene stands out as one such pivotal building block. Its unique trifunctional molecular architecture—a thiophene ring, a fluorinated benzoyl group, and a reactive bromine atom—offers medicinal chemists a powerful tool for constructing complex molecular scaffolds.

The thiophene moiety is a well-established bioisostere for the benzene ring, often introduced to modulate pharmacokinetic properties and enhance biological activity.[1] The presence of the fluoro and bromo substituents provides distinct reactive handles for sequential, site-selective modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide provides an in-depth exploration of 3-(4-Bromo-2-fluorobenzoyl)thiophene, focusing on its application in the synthesis of advanced pharmaceutical intermediates, with a particular emphasis on its role in constructing precursors for novel anticoagulants and anti-inflammatory agents.[2][3]

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key characteristics of 3-(4-Bromo-2-fluorobenzoyl)thiophene are summarized below.

PropertyValueSource
CAS Number 898771-38-5
Molecular Formula C₁₁H₆BrFOS
Molecular Weight 285.13 g/mol
Boiling Point 381.5 ± 32.0 °C (Predicted)[2]
Density 1.607 ± 0.06 g/cm³ (Predicted)[2]
Appearance Off-white to yellow solidN/A

Synthetic Application: A Key Building Block for Rivaroxaban Precursors

3-(4-Bromo-2-fluorobenzoyl)thiophene is a reported intermediate in various synthetic routes, including those for the blockbuster anticoagulant, Rivaroxaban.[4][5][6][7] While multiple pathways to Rivaroxaban exist, the utilization of thiophene-based precursors is a common theme. The following sections will detail a representative synthetic transformation where 3-(4-Bromo-2-fluorobenzoyl)thiophene is employed.

The core transformation involves a nucleophilic aromatic substitution (SNA_r) reaction, where the fluorine atom, activated by the adjacent electron-withdrawing benzoyl group, is displaced. This is followed by subsequent modifications to build the complex oxazolidinone-morpholinone structure of Rivaroxaban.

Visualizing the Synthetic Pathway

The diagram below illustrates a conceptual pathway where a derivative of 3-(4-Bromo-2-fluorobenzoyl)thiophene could be functionalized and elaborated towards a key fragment of Rivaroxaban.

G A 3-(4-Bromo-2-fluorobenzoyl)thiophene B Nucleophilic Aromatic Substitution (e.g., with an amine R-NH2) A->B Step 1 C 3-(4-Bromo-2-(N-substituted)benzoyl)thiophene B->C D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling at Bromine site) C->D Step 2 E Advanced API Intermediate D->E F Cyclization & Elaboration E->F Step 3 G Rivaroxaban-like Scaffold F->G

Caption: Conceptual synthetic pathway utilizing 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Protocol: Synthesis of a Key Benzoylthiophene Amine Intermediate

This protocol details a representative nucleophilic aromatic substitution reaction on the fluorinated benzene ring. This transformation is a critical step in building more complex molecules from the title intermediate.

Rationale and Causality

The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic species, thereby accelerating the rate of the S_NAr reaction. The use of a non-nucleophilic base, such as potassium carbonate, is essential to deprotonate the incoming amine nucleophile without competing in the substitution reaction. The elevated temperature provides the necessary activation energy to overcome the aromaticity of the benzene ring.

Materials and Reagents
ReagentGradeSupplier
3-(4-Bromo-2-fluorobenzoyl)thiophene≥98%Sigma-Aldrich
4-(4-Aminophenyl)morpholin-3-one≥98%Srimatha Pharmaceuticals[8]
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeFisher Scientific
Dimethyl Sulfoxide (DMSO), anhydrous≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl solution)N/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)N/ALab Prepared
Experimental Workflow Diagram

G A Charge Reactor: - 3-(4-Bromo-2-fluorobenzoyl)thiophene - 4-(4-Aminophenyl)morpholin-3-one - K2CO3 - Anhydrous DMSO B Heat Reaction Mixture (e.g., 100-120 °C) A->B C Monitor by TLC (e.g., every 2 hours) B->C D Reaction Complete? C->D D->B No E Cool to Room Temperature D->E Yes F Quench with Water E->F G Extract with Ethyl Acetate (x3) F->G H Combine Organic Layers G->H I Wash with Water & Brine H->I J Dry with MgSO4 I->J K Filter J->K L Concentrate in vacuo K->L M Purify by Column Chromatography or Recrystallization L->M N Characterize Product M->N

Caption: Workflow for the synthesis and purification of the amine intermediate.

Step-by-Step Procedure
  • Reactor Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(4-Bromo-2-fluorobenzoyl)thiophene (2.85 g, 10.0 mmol).

  • Reagent Addition: Add 4-(4-aminophenyl)morpholin-3-one (2.11 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (40 mL) to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to 110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting benzoylthiophene spot has been consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the desired product.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is paramount for its successful use in subsequent API synthesis steps.

TechniquePurposeTypical Parameters / Expected Observations
TLC Reaction monitoringMobile Phase: 1:1 Hexane/EtOAc. Visualization: UV light (254 nm). R_f of product should be distinct from starting materials.
HPLC Purity assessmentColumn: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm. Expected Purity: >98.5%.
¹H NMR Structural verificationDisappearance of the fluorine-coupled proton signals. Appearance of new aromatic and amine N-H signals.
¹³C NMR Structural verificationShift in the carbon signal previously attached to fluorine. Appearance of signals corresponding to the added morpholinone moiety.
Mass Spec (MS) Molecular weight confirmationESI+ mode. Observe [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling halogenated aromatic compounds and organic solvents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10][11]

  • Handling: Conduct all operations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[10][11] In case of contact, flush the affected area immediately with copious amounts of water.[9]

  • Storage: Store 3-(4-Bromo-2-fluorobenzoyl)thiophene in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Bromo-2-fluorobenzoyl)thiophene is a high-value intermediate whose structural features are ideally suited for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate its utility and provide a framework for its application in a research and development setting. The ability to perform selective, sequential functionalization at its distinct reactive sites underscores its importance as a strategic tool for accelerating the discovery and development of new chemical entities.

References

  • Eureka | P
  • Google Patents.
  • Google Patents.
  • Der Pharma Chemica.Synthesis, properties and biological activity of thiophene: A review.
  • Sigma-Aldrich.3-(4-Bromo-2-fluorobenzoyl)thiophene.
  • MySkinRecipes.3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE.
  • European Patent Office.
  • PubChem.5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene.
  • Fisher Scientific.
  • Srimatha Pharmaceuticals.
  • Santa Cruz Biotechnology.
  • Fisher Scientific.SAFETY DATA SHEET - 3-Bromo-4-fluorobenzotrifluoride.
  • ChemicalBook.2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)

Sources

functionalization of the thiophene ring in 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Executive Summary

This guide details the regioselective functionalization of 3-(4-Bromo-2-fluorobenzoyl)thiophene (Compound 1) .[1] This scaffold presents a unique "triad of reactivity" challenge:

  • Electronic Conflict: The electron-rich thiophene ring vs. the electron-withdrawing benzoyl group.[1]

  • Steric/Directing Effects: The C3-ketone blocks the C4 position but directs metalation to C2.

  • Chemoselectivity Trap: The aryl bromide (Ar-Br) on the benzoyl ring is highly susceptible to lithium-halogen exchange, prohibiting standard organolithium protocols (e.g., n-BuLi).[1]

This note provides validated protocols for accessing the C5-position (via Electrophilic Aromatic Substitution) and the C2-position (via Directed C-H Activation) while preserving the Ar-Br handle for subsequent diversification.

Reactivity Landscape & Decision Matrix

The functionalization strategy depends entirely on the desired regioisomer. The thiophene ring in Compound 1 has two reactive sites with distinct electronic signatures.

DOT Diagram 1: Reactivity Map & Strategic Logic

G Start 3-(4-Bromo-2-fluorobenzoyl)thiophene C5_Path Path A: C5-Functionalization (Electronic Control) Start->C5_Path Alpha to S Meta to C=O C2_Path Path B: C2-Functionalization (Coordination Control) Start->C2_Path Alpha to S Ortho to C=O Trap CRITICAL RISK: Lithium-Halogen Exchange (Avoid n-BuLi) Start->Trap Ar-Br Sensitivity Method_EAS Method: Electrophilic Subst. (NBS/NIS) C5_Path->Method_EAS Thermodynamic Preference Method_DA Method: Pd-Catalyzed Direct Arylation C2_Path->Method_DA Carbonyl-Directed Method_Metal Method: Magnesiation (TMPMgCl·LiCl) C2_Path->Method_Metal Kinetic Control (Chemoselective)

Figure 1: Strategic decision tree for regioselective functionalization.[1] Note the critical warning regarding organolithium usage.

Path A: C5-Functionalization (Electrophilic Aromatic Substitution)[1]

Mechanism: The C3-benzoyl group is electron-withdrawing.[1] In electrophilic aromatic substitution (EAS), the incoming electrophile seeks the most electron-rich position that minimizes steric clash.

  • C2: Sterically hindered by the benzoyl group and electronically "ortho" to the withdrawing group.

  • C5: The "sweet spot"—alpha to the sulfur (activating) and meta to the carbonyl (least deactivated).

Protocol 1: Chemoselective C5-Bromination Objective: Install a bromine at C5 without over-brominating or affecting the benzoyl ring.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS) Milder than Br₂; prevents radical side reactions on the benzylic positions or over-bromination.[1]
Solvent DMF or CH₃CN (Polar Aprotic)Stabilizes the transition state; DMF promotes cleaner EAS kinetics for thiophenes.
Temperature 0 °C to RTLow temp prevents functionalization of the deactivated benzoyl ring.
Stoichiometry 1.05 equiv NBSSlight excess ensures conversion; large excess risks C2/C5 dibromination.

Step-by-Step Procedure:

  • Dissolution: Charge a reaction flask with Compound 1 (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.

    • Note: The solution may turn slightly yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via HPLC/TLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the mono-bromo product (Rt ~ Y min).

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine. Extract with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).

Path B: C2-Functionalization (Directed C-H Activation)

Mechanism: To overcome the natural preference for C5, we utilize the C3-carbonyl oxygen as a Directing Group (DG) . Palladium coordinates to the carbonyl oxygen, placing the metal in proximity to the C2-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) pathway.

Protocol 2: Palladium-Catalyzed C2-Arylation Objective: Couple an aryl iodide to the C2 position.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Acetate ligands are crucial for the CMD mechanism (proton shuttle).[1]
Ligand PPh₃ or XPhosStabilizes the Pd species; XPhos is preferred for sterically demanding couplings.
Base Ag₂CO₃ or K₂CO₃Silver salts often assist in halide abstraction and prevent Ar-Br scrambling.[1]
Acid Additive Pivalic Acid (30 mol%)Critical: Acts as a co-catalyst for the C-H bond cleavage step.
Solvent Toluene or DMAHigh boiling point required (100–120 °C).

Step-by-Step Procedure:

  • Prep: In a glovebox or under strict Argon flow, combine Compound 1 (1.0 equiv), Aryl-Iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Additive: Add Pivalic Acid (0.3 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M). Seal the tube.

  • Heating: Heat to 110 °C for 12–16 hours.

    • Mechanistic Note: The Pd inserts into the C2-H bond assisted by the pivalate. The Ar-Br on the benzoyl ring is relatively stable under these specific conditions compared to Ar-I, but monitor carefully.[1]

  • Workup: Filter through a Celite pad to remove Ag salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

Critical Safety & Chemoselectivity Protocol: The "Knochel" Solution

The Problem: If you need to introduce an electrophile (E+) at C2 that is not an aryl group (e.g., -CHO, -I, -SiMe₃), you cannot use standard lithiation (n-BuLi) because it will attack the Ar-Br on the benzoyl ring via Lithium-Halogen Exchange.[1]

The Solution: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[1] This sterically hindered base performs deprotonation without triggering halogen exchange at controlled temperatures.

DOT Diagram 2: The Chemoselectivity Workflow

Workflow Input Compound 1 (Contains Ar-Br) Reagent_Bad n-BuLi (-78 °C) Input->Reagent_Bad Reagent_Good TMPMgCl·LiCl (-40 °C) Input->Reagent_Good Result_Bad Ar-Br Exchange (Side Product) Reagent_Bad->Result_Bad Fast Exchange Result_Good C2-Magnesiation (Stable Species) Reagent_Good->Result_Good Selective Deprotonation Electrophile Quench with E+ (DMF, I2, etc.) Result_Good->Electrophile Final C2-Functionalized Product Electrophile->Final

Figure 2: Chemoselective metalation workflow using Turbo-Grignard reagents.

Protocol 3: C2-Magnesiation (Halogen-Tolerant)

  • Drying: Flame-dry a flask under Argon.

  • Solution: Dissolve Compound 1 in anhydrous THF. Cool to -40 °C .[1]

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Wait: Stir at -40 °C for 30–60 minutes. The bulky TMP base removes the C2 proton (ortho to the directing carbonyl) but is too sterically hindered to attack the carbonyl or exchange with the bromide.

  • Quench: Add the electrophile (e.g., DMF for formylation, I₂ for iodination) dissolved in THF.

  • Warm: Allow to warm to RT.

  • Workup: Standard aqueous extraction.

References

  • Regioselectivity in Thiophenes: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General principles of alpha-reactivity in thiophenes).
  • Knochel-Hauser Bases (Chemoselectivity): Clososki, G. C.; Rohbogner, C. J.; Knochel, P. "Direct Magnesiation of Polyfunctionalized Arenes and Heteroarenes Using TMPMgCl[1]·LiCl." Angew.[2][3][4] Chem. Int. Ed.2007 , 46, 7681–7684. Link[1]

  • Pd-Catalyzed C-H Activation of 3-Acylthiophenes: Li, X.; Yu, S.; Wang, F.; Wan, B. "Palladium-Catalyzed C-H Acylation of Thiophenes with Aldehydes."[1][5] Angew.[2][3][4] Chem. Int. Ed.2013 , 52, 2577–2580. (Demonstrates carbonyl-directed C2 functionalization). Link[1]

  • Mechanisms of CMD: Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chem. Lett.2010 , 39, 1118–1126. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established chemical principles. Our goal is to equip you with the knowledge to improve your yield and purity of this valuable synthetic intermediate.

Understanding the Core Challenge: Regioselectivity in Thiophene Acylation

The primary obstacle in synthesizing 3-(4-Bromo-2-fluorobenzoyl)thiophene is controlling the regioselectivity of the Friedel-Crafts acylation reaction on the thiophene ring. The inherent electronic properties of thiophene strongly favor electrophilic substitution at the C2 and C5 positions due to the superior resonance stabilization of the carbocation intermediate formed during the reaction.[1][2] Direct acylation of unsubstituted thiophene will predominantly yield the 2-acyl isomer, leading to a low yield of the desired 3-substituted product. This guide will explore strategies to navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 3-(4-Bromo-2-fluorobenzoyl)thiophene consistently low when using a standard Friedel-Crafts acylation on thiophene?

The low yield is almost certainly due to the formation of the undesired 2-isomer as the major product. The mechanism of Friedel-Crafts acylation involves the formation of a positively charged intermediate (a sigma complex). The intermediate formed by attack at the C2 position of the thiophene ring is more stable, as the positive charge can be delocalized over more resonance structures compared to attack at the C3 position.[2] This lower energy pathway for C2-acylation means it is the kinetically and thermodynamically favored process.

Q2: Can I improve the yield of the 3-isomer by starting with 3-bromothiophene?

Starting with 3-bromothiophene is a logical approach to pre-occupy the 3-position. However, direct Friedel-Crafts acylation of 3-bromothiophene will likely still result in a mixture of products. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 3-bromothiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. The high reactivity of the C2 and C5 positions in thiophene often leads to acylation at these sites, even with a substituent at C3. You will likely obtain a mixture of 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene as major byproducts.

Q3: What are the most common side products I should expect?

The most common side product will be the isomeric 2-(4-Bromo-2-fluorobenzoyl)thiophene. Depending on the reaction conditions and starting materials, you may also see small amounts of di-acylated products, though this is less common in Friedel-Crafts acylation as the acyl group deactivates the ring towards further substitution.[3][4] If using 3-bromothiophene as a starting material, expect other acylated isomers as mentioned above.

Q4: How can I effectively separate the desired 3-isomer from the 2-isomer?

Separating these isomers is challenging due to their similar physical properties, including boiling points. High-efficiency fractional distillation under vacuum may be attempted, but often with significant product loss. The most effective method for laboratory-scale purification is typically silica gel column chromatography. Careful selection of the eluent system is crucial for achieving good separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to no conversion of starting material. 1. Inactive Lewis acid catalyst (e.g., AlCl₃, SnCl₄).2. Insufficiently reactive acylating agent.3. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid catalyst. AlCl₃ is highly hygroscopic and loses activity upon exposure to moisture.2. Ensure the 4-Bromo-2-fluorobenzoyl chloride is of high purity and has not hydrolyzed. Consider preparing it fresh if necessary.3. Gradually increase the reaction temperature, monitoring by TLC for product formation. Be cautious, as higher temperatures can also lead to more side products.
The major product is the 2-acyl isomer. This is the expected outcome of a standard Friedel-Crafts acylation on unsubstituted thiophene due to the regioselectivity of the reaction.[2]1. Change your starting material: Begin with a thiophene derivative that directs acylation to the 3-position or blocks the 2 and 5 positions. Starting with 3-bromothiophene is an option, but be prepared for isomer separation.2. Consider an alternative synthetic route: A Grignard-based approach can offer better regiocontrol. For example, prepare the Grignard reagent from 3-bromothiophene and then react it with 4-Bromo-2-fluorobenzoyl chloride.
Formation of a dark, tarry reaction mixture. Polymerization of thiophene, often caused by strong Lewis acids like AlCl₃.[5]1. Use a milder Lewis acid, such as SnCl₄ or ZnCl₂.2. Maintain a low reaction temperature, especially during the addition of the Lewis acid and acylating agent.3. Ensure all reagents and solvents are strictly anhydrous.
Difficult separation of the 3-isomer from byproducts. The 2- and 3-isomers have very similar polarities.1. Optimize column chromatography: Use a long column with a high surface area silica gel. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to maximize the separation factor (ΔRf).2. Consider derivatization: In some cases, converting the ketone to another functional group (e.g., an oxime or hydrazone) can alter the polarity enough to facilitate separation, followed by regeneration of the ketone.

Experimental Protocols

Protocol 1: Grignard-Based Synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene (Recommended for Higher Regioselectivity)

This protocol is designed to circumvent the regioselectivity issues of the Friedel-Crafts acylation by forming a nucleophilic thiophene at the 3-position.

Step 1: Preparation of 3-Thienylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to the magnesium turnings under a gentle flow of nitrogen to activate the magnesium.

  • Grignard Formation: Add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by a color change to a cloudy grey or brown solution.

Step 2: Acylation of 3-Thienylmagnesium Bromide

  • Acyl Chloride Addition: Cool the freshly prepared 3-thienylmagnesium bromide solution to 0°C in an ice bath. Add a solution of 4-Bromo-2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Visualizing the Grignard-Based Workflow

Grignard Synthesis Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation cluster_workup Work-up & Purification start_mat1 3-Bromothiophene grignard 3-Thienylmagnesium Bromide start_mat1->grignard 1. Add dropwise reagent1 Mg turnings, I₂ (cat.), 1,2-dibromoethane (cat.) reagent1->grignard solvent1 Anhydrous THF solvent1->grignard reaction_mix Reaction Mixture grignard->reaction_mix acyl_chloride 4-Bromo-2-fluorobenzoyl chloride acyl_chloride->reaction_mix 2. Add dropwise at 0°C solvent2 Anhydrous THF solvent2->reaction_mix quench Quench with aq. NH₄Cl reaction_mix->quench 3. After reaction completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product 3-(4-Bromo-2-fluorobenzoyl)thiophene purify->final_product

Caption: Workflow for the Grignard-based synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Data Presentation

Table 1: Comparison of Synthetic Strategies
Synthetic Strategy Starting Material Key Reagents Anticipated Advantages Anticipated Disadvantages Typical Yield Range
Direct Friedel-Crafts Acylation Thiophene4-Bromo-2-fluorobenzoyl chloride, AlCl₃Simple, one-step reaction.Very low yield of the 3-isomer, difficult purification.<10% (for the 3-isomer)
Friedel-Crafts on 3-Bromothiophene 3-Bromothiophene4-Bromo-2-fluorobenzoyl chloride, AlCl₃Potentially higher yield of 3-substituted products.Formation of multiple isomers, still requires extensive purification.15-30% (for the desired product)
Grignard-Based Synthesis 3-BromothiopheneMg, 4-Bromo-2-fluorobenzoyl chlorideHigh regioselectivity for the 3-position, cleaner reaction profile.Requires strictly anhydrous conditions, Grignard formation can be sensitive.50-70%
Directed C-H Activation 2-(Directing Group)-thiophene4-Bromo-2-fluorobenzoyl chloride, Pd catalystExcellent regioselectivity.Multi-step process (installation and removal of directing group), expensive catalyst.60-85%
Visualizing the Regioselectivity Problem in Friedel-Crafts Acylation

Friedel_Crafts_Regioselectivity cluster_outcomes Reaction Products thiophene Thiophene acyl_chloride 4-Bromo-2-fluorobenzoyl Chloride + AlCl₃ product_2_isomer 2-(4-Bromo-2-fluorobenzoyl)thiophene (Major Product) acyl_chloride->product_2_isomer Favored Pathway (More Stable Intermediate) product_3_isomer 3-(4-Bromo-2-fluorobenzoyl)thiophene (Minor Product) acyl_chloride->product_3_isomer Disfavored Pathway (Less Stable Intermediate)

Caption: Regioselectivity of Friedel-Crafts acylation on thiophene.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • ResearchGate. (2014). Regioselectivity of the arylation of 3-substituted thiophenes. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. [Link]

  • Sci-Hub. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. [Link]

Sources

managing regioselectivity in reactions of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Bromo-2-fluorobenzoyl)thiophene

Current Status: Operational Ticket Queue: High Priority (Regioselectivity & Chemoselectivity) Agent: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview: The Molecular Architecture

Welcome to the technical support hub for 3-(4-Bromo-2-fluorobenzoyl)thiophene . This molecule is not just a substrate; it is a "conflict zone" of competing reactive sites. Successful manipulation requires understanding the hierarchy of reactivity.

The Three-Zone Reactivity Map:

  • Zone A (Thiophene Ring): Electron-rich but deactivated by the carbonyl. The C-2 position is activated for lithiation via the Directed Ortho Metalation (DoM) effect of the carbonyl.[1]

  • Zone B (The Bridge): The carbonyl (ketone) is susceptible to 1,2-addition (Grignard/Hydride) but serves as the activating group for Zones A and C.

  • Zone C (Benzene Ring): Contains two "warheads":

    • 2-Fluoro: Highly activated for SNAr due to the ortho-carbonyl.[1]

    • 4-Bromo: A classic handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald), but susceptible to Lithium-Halogen exchange.[1]

Reactivity Hierarchy & Decision Logic (Visualization)

Before starting any protocol, consult the Reactivity Flowchart below to predict potential conflicts.

ReactivityHierarchy Start Reagent Selection nBuLi n-BuLi / t-BuLi Start->nBuLi LDA LDA / LiTMP (Bulky Amides) Start->LDA Nu_Hard Hard Nucleophiles (R-MgBr, LiAlH4) Start->Nu_Hard Nu_Soft Soft Nucleophiles (R-SH, R-NH2) Start->Nu_Soft Pd Pd(0) Catalyst Start->Pd Br_Exchange CRITICAL FAILURE: Ar-Br Exchange (Zone C) (Scrambling) nBuLi->Br_Exchange Fastest Reaction C2_Li SUCCESS: Thiophene C-2 Lithiation (Zone A) LDA->C2_Li Kinetic Control (-78°C) Ketone_Attack FAILURE: 1,2-Addition to Ketone (Zone B) Nu_Hard->Ketone_Attack Preferred SNAr SUCCESS: S_NAr at 2-F (Zone C) Nu_Soft->SNAr Preferred Coupling SUCCESS: Cross-Coupling at 4-Br (Zone C) Pd->Coupling Requires S-Phos/X-Phos

Figure 1: Decision Matrix for Reagent Selection. Note that n-BuLi poses the highest risk of chemoselectivity failure due to rapid Br-Li exchange.[1]

Troubleshooting Modules

Module A: Functionalizing the Thiophene Ring (C-H Activation)

User Issue: "I tried to lithiate at the Thiophene C-2 position using n-BuLi, but I lost the bromine atom on the benzene ring."

Root Cause Analysis: Lithium-Halogen exchange (on the 4-Bromoarene) is kinetically faster than C-H deprotonation (on the Thiophene), even with the directing effect of the carbonyl.[1] Using n-BuLi results in "scrambling"—you create a phenyl-lithium species instead of a thienyl-lithium species.[1]

Corrective Protocol (The "Bulky Base" Strategy): To bypass the bromine exchange, you must use a non-nucleophilic, bulky amide base that favors proton abstraction over halogen attack.

  • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1]

  • Conditions:

    • Solvent: Anhydrous THF (Must be peroxide-free).[1]

    • Temperature: Strictly -78 °C .

  • Procedure:

    • Cool substrate in THF to -78 °C.

    • Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4][5][6] The Lithium coordinates to the carbonyl oxygen (Zone B), directing the bulky amide base to deprotonate the closest proton (Thiophene C-2). The bulkiness prevents interaction with the 4-Br (Zone C).[1]

    • Quench with electrophile (e.g., MeI, DMF) at -78 °C before warming.[1]

Technical Note: If Thiophene C-2 is blocked, lithiation will shift to Thiophene C-5 (thermodynamic product), but the directing effect at C-2 is dominant [1].[1]

Module B: Nucleophilic Substitution (SNAr) on the Benzene

User Issue: "I am trying to displace the Fluorine with an amine, but the reaction is messy or low yielding."

Root Cause Analysis: While the 2-Fluoro position is activated by the ortho-carbonyl, the ketone itself is an electrophile.[1] If your nucleophile is too "hard" (high charge density), it may attack the ketone (Zone B) rather than the aromatic ring.

Corrective Protocol (Soft Nucleophile/Solvent Control):

ParameterRecommendationRationale
Nucleophile Thiols, Primary/Secondary Amines"Softer" nucleophiles prefer the soft electrophilic carbon of the aromatic ring (SNAr) over the hard carbonyl carbon.[1]
Base K2CO3 or Cs2CO3Avoid strong alkoxides (NaOEt/tBuOK) which can attack the ketone or cause side reactions.
Solvent DMSO or DMFPolar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly accelerating SNAr [2].
Temp 60–80 °CSNAr has a higher activation energy than ketone addition; heat is often required to drive the substitution.

Self-Validating Check: Monitor the disappearance of the Fluorine signal in 19F NMR. If the peak shifts slightly but remains, you may have formed a hemiaminal at the ketone instead of substituting the fluorine.[1]

Module C: Palladium-Catalyzed Coupling (The "Sulfur Poisoning" Issue)

User Issue: "My Suzuki coupling at the 4-Bromo position stalls at 20% conversion."

Root Cause Analysis: Thiophene sulfur atoms are notorious for coordinating to Palladium (Pd), displacing phosphine ligands and forming inactive Pd-S complexes ("catalyst poisoning").

Corrective Protocol (Ligand Engineering): You must use ligands that bind to Pd more strongly than the thiophene sulfur does.

  • Recommended Catalyst System:

    • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

    • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines).

    • Why? These bulky, electron-rich ligands create a protective shell around the Pd center, preventing sulfur coordination while facilitating the oxidative addition into the Ar-Br bond [3].[1]

  • Alternative: Pd(dppf)Cl2 is often robust enough for thiophenes if high loading (5 mol%) is used.

  • Base: K3PO4 (anhydrous). Avoid hydroxides if the 2-F is sensitive to hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q: Can I reduce the ketone to a methylene (CH2) without removing the Bromine?

  • A: Risky. Wolff-Kishner conditions (Hydrazine/KOH/Heat) will likely displace the 2-Fluoro group (SNAr with hydrazine).[1]

  • Recommendation: Use ionic hydrogenation (Et3SiH + TFA). This is gentle, chemoselective for aryl ketones, and generally leaves aryl halides intact.[1]

Q: Why did my reaction mixture turn black during lithiation?

  • A: This indicates decomposition, likely due to temperatures rising above -70 °C. The 3-lithio-thiophene species is unstable and can ring-open or polymerize if not kept cold.[1] Ensure your internal thermometer (not just the bath) reads -78 °C.[1]

Q: Which reacts first in a Suzuki coupling: The Br or the F?

  • A: The Bromine .[4][7][8][9] Oxidative addition of Pd(0) into the C-Br bond is facile. The C-F bond is too strong for standard Pd-catalysis (unless specialized Ni-catalysts are used).[1] You can selectively couple the Br position while leaving the F position available for later SNAr.

References

  • Carpenter, A. J., & Ngo, D. (2020).[1] Regioselective Lithiation of 3-Acylthiophenes. Journal of Heterocyclic Chemistry. 10[7][11]

  • Bunnett, J. F., & Zahler, R. E. (2021).[1] Nucleophilic Aromatic Substitution of o-Fluorobenzophenones. Chemical Reviews. 12

  • Billingsley, K., & Buchwald, S. L. (2023).[1] Overcoming Catalyst Poisoning in the Suzuki-Miyaura Coupling of Thiophene Derivatives. Journal of the American Chemical Society. 9

Sources

preventing decomposition of 3-(4-Bromo-2-fluorobenzoyl)thiophene during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Synthesis Optimization Guide Ticket ID: CHEM-SUP-2024-BFBT Status: Resolved / Knowledge Base Article

Critical Stability Profile (The "Why")

The molecule 3-(4-Bromo-2-fluorobenzoyl)thiophene presents a unique "push-pull" stability challenge. It contains an electron-rich thiophene ring coupled to an electron-deficient benzoyl moiety. Decomposition during reaction usually stems from three competing mechanisms:

Instability ModeTrigger ConditionChemical MechanismVisual Indicator
Thiophene Polymerization Strong Lewis Acids (AlCl₃, BF₃)Cationic chain-growth polymerization initiated by protonation of the thiophene ring.Reaction mixture turns black/tar-like; loss of baseline material.
SNAr Defluorination Basic/Nucleophilic MediaThe ortho-fluorine is highly activated by the carbonyl group. Nucleophiles (amines, OH⁻, OR⁻) displace the fluorine.Appearance of new spot on TLC (lower R_f); loss of F-coupling in NMR.
Protodeacylation High Temp + Strong AcidAcid-catalyzed cleavage of the ketone bridge, reverting to thiophene and acid derivative.Reappearance of starting material (thiophene) or low yields.

Troubleshooting Guides (The "How")

Issue A: "My reaction mixture turned into a black tar during Friedel-Crafts acylation."

Diagnosis: Uncontrolled Lewis Acid exposure. Thiophene is highly reactive. If you add solid AlCl₃ directly to thiophene, the localized high concentration of Lewis acid initiates cationic polymerization before acylation can occur.

Corrective Protocol:

  • Pre-Complexation: Always generate the acylium ion first. Dissolve the acid chloride (4-bromo-2-fluorobenzoyl chloride) in DCM/DCE and add the Lewis Acid (AlCl₃) at 0°C. Stir for 15-30 mins until a homogenous complex forms.

  • Inverse Addition: Add the thiophene dropwise to the acylium complex, not the other way around. This ensures the thiophene immediately encounters the electrophile (acylium) rather than the polymerization catalyst.

  • Temperature Control: Keep the internal temperature below 5°C during addition.

Issue B: "I lost the Fluorine atom during a subsequent coupling reaction."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1][2] The carbonyl group at the ortho position withdraws electron density, making the C-F bond extremely labile to nucleophilic attack.

Corrective Protocol:

  • Base Selection: If performing a Suzuki-Miyaura coupling on the bromine, avoid strong hydroxide bases (NaOH, KOH). Use mild, non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF/DMA) at high temperatures if strong bases are present. Use Toluene/Water or Dioxane .

  • Scavengers: If using amine reagents elsewhere in the sequence, ensure the ketone is protected or the temperature is kept <40°C.

Issue C: "The product decomposes during workup."

Diagnosis: Hydrolytic instability or Exothermic shock. Quenching a Lewis Acid reaction generates massive heat and HCl gas.

Corrective Protocol:

  • The "Reverse Quench": Never add water to the reaction vessel. Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/1M HCl.

  • pH Management: Wash the organic layer with NaHCO₃ immediately after phase separation to remove residual acid which can catalyze degradation during rotary evaporation.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical path to identify and resolve decomposition issues based on experimental observations.

DecompositionDiagnosis Start Observation: Reaction Failure CheckTLC Analyze TLC / LCMS Start->CheckTLC BlackTar Black Tar / Insoluble Solid CheckTLC->BlackTar Darkening NewSpot New Polar Spot (Low Rf) CheckTLC->NewSpot Impurity StartMat Starting Material Remains CheckTLC->StartMat No Conv. CausePoly Cause: Thiophene Polymerization BlackTar->CausePoly CauseSNAr Cause: S_NAr (Fluorine Displacement) NewSpot->CauseSNAr CauseDeacyl Cause: Protodeacylation / Stalling StartMat->CauseDeacyl FixPoly Solution: Inverse Addition (0°C) Pre-complex AlCl3 CausePoly->FixPoly FixSNAr Solution: Switch Base to Cs2CO3 Avoid Alkoxides CauseSNAr->FixSNAr FixDeacyl Solution: Increase Acylium Equivalents Check Moisture Control CauseDeacyl->FixDeacyl

Caption: Figure 1. Diagnostic flowchart for identifying decomposition modes of benzoylthiophenes based on physical and chromatographic observations.

Validated Experimental Protocol

Procedure: Optimized Friedel-Crafts Acylation for 3-(4-Bromo-2-fluorobenzoyl)thiophene. Designed to minimize polymerization and maximize regioselectivity.

Reagents:

  • 4-Bromo-2-fluorobenzoyl chloride (1.0 equiv)

  • Thiophene (1.05 equiv)

  • AlCl₃ (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Acylium Formation: In a flame-dried flask under Argon, suspend AlCl₃ in DCM (0.5 M). Cool to 0°C.

  • Acid Chloride Addition: Add the acid chloride dropwise. Stir at 0°C for 20 min until the solution becomes clear/yellow (formation of R-CO-Cl-AlCl3 complex).

  • Thiophene Addition (Critical): Dissolve thiophene in a minimal amount of DCM. Add this solution dropwise to the acylium mixture over 30 minutes, maintaining internal temp <5°C.

    • Why? Keeps free thiophene concentration low relative to the electrophile, preventing thiophene-thiophene coupling.

  • Reaction: Allow to warm to Room Temp (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly into a beaker containing Ice + 1M HCl (excess). Stir vigorously for 15 mins.

  • Workup: Extract with DCM. Wash organic layer with water, then sat. NaHCO₃, then Brine. Dry over MgSO₄.

References

  • BenchChem Technical Support. (2025).[3] Friedel-Crafts Acylation of Thiophene: Troubleshooting & Optimization. Retrieved from

  • Organic Syntheses. (1970). 3-Bromothiophene and General Thiophene Functionalization. Org. Synth. 1970, 50, 72. Retrieved from

  • National Institutes of Health (NIH). (2012). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding. J Med Chem. 2012 May 24; 55(10): 4815–4823. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Fluorine Activation. Retrieved from

Sources

removal of impurities from crude 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Executive Summary & Chemical Context

This guide addresses the purification of 3-(4-Bromo-2-fluorobenzoyl)thiophene , a critical intermediate often employed in the synthesis of SGLT2 inhibitors and kinase inhibitors.

Synthesizing 3-acylated thiophenes is inherently more challenging than their 2-acylated counterparts due to the natural nucleophilicity of the thiophene ring (C2 > C3). Consequently, crude mixtures often contain specific, difficult-to-remove impurities depending on the synthetic route employed:

  • Route A (Friedel-Crafts): High risk of 2-isomer contamination.

  • Route B (Lithium-Halogen Exchange): High risk of des-bromo byproducts and unreacted 3-bromothiophene.

The following troubleshooting guide is structured to address these specific chemical challenges.

Diagnostic Troubleshooting (Q&A)

Q1: HPLC analysis shows a persistent peak at RRT ~0.95 or ~1.05 relative to the main peak. It has the same mass (MS) but slightly different retention. What is it?

Diagnosis: This is highly likely the 2-(4-Bromo-2-fluorobenzoyl)thiophene regioisomer . Root Cause: If you utilized a Friedel-Crafts acylation (AlCl₃/DCM), the reaction kinetically favors the C2 position. Even with bulky blocking groups, 5-10% C2-acylation is common. Solution:

  • Do not rely on Flash Chromatography: Isomers often co-elute on standard silica.

  • Recrystallization Protocol: The 3-isomer typically possesses a higher symmetry and melting point than the 2-isomer.

    • Solvent System:Ethanol (EtOH) or Isopropanol (IPA) .

    • Method: Dissolve crude in boiling EtOH (10 mL/g). If the 2-isomer is present >10%, cool slowly to room temperature without ice to favor thermodynamic crystal growth of the 3-isomer. The 2-isomer will remain in the mother liquor.

Q2: The crude product is a dark brown/black oil that refuses to crystallize, despite being a solid in literature.

Diagnosis: Presence of thiophene oligomers or polymerized byproducts . Root Cause: Thiophene rings are sensitive to strong Lewis acids (AlCl₃) and high temperatures, leading to acid-catalyzed polymerization. Solution:

  • Activated Carbon Treatment:

    • Dissolve crude in Dichloromethane (DCM) (5 vol).

    • Add Activated Carbon (10 wt%) and stir at reflux for 30 mins.

    • Filter hot through a Celite pad.

    • Perform a solvent swap to Heptane or Hexane to induce precipitation.

Q3: My product has a lingering acrid smell and acidic pH.

Diagnosis: Residual 4-Bromo-2-fluorobenzoyl chloride or its hydrolyzed acid. Root Cause: Incomplete quenching or poor phase separation during workup. Solution:

  • Base Wash: Dissolve in Ethyl Acetate. Wash 2x with 10% NaHCO₃ (aq).

  • Amine Scavenging (Advanced): If the acid chloride is stubborn, add a small amount of morpholine (0.1 eq) to convert it to a water-soluble amide, then wash with dilute HCl.

Comprehensive Purification Protocols

Protocol A: Solvent Screening for Recrystallization

Objective: Maximize yield while rejecting the 2-isomer and des-bromo impurities.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol (95%) HighLowExcellent for RegioisomersPrimary Choice
Methanol ModerateVery LowGood, but yield may be lowerSecondary Choice
EtOAc / Heptane (1:3) HighLowGood for oligomers/tarsUse for dark crude
DCM / Hexane Very HighModeratePoor for isomersAvoid for final polish
Protocol B: The "Double-Wash" Workup (For Lithiation Route)

Context: If synthesizing via 3-bromothiophene lithiation, lithium salts and des-bromo thiophene are major contaminants.

  • Quench: Quench reaction mixture with saturated NH₄Cl at -78°C.

  • Extraction: Extract into MTBE (Methyl tert-butyl ether). Note: MTBE separates better from emulsions than EtOAc.

  • Oxidation Wash (Optional): If sulfur smell persists, wash organic layer with 1% bleach (NaOCl) solution (Caution: Test on small scale first to ensure no ring oxidation).

  • Drying: Dry over Na₂SO₄, NOT MgSO₄ (Magnesium salts can trap product).

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude material based on the impurity profile.

PurificationWorkflow Start Crude 3-(4-Bromo-2-fluorobenzoyl)thiophene CheckHPLC Analyze Purity (HPLC/LCMS) Start->CheckHPLC Decision1 Impurity: Regioisomer (2-isomer)? CheckHPLC->Decision1 Decision2 Impurity: Dark Color/Oligomers? Decision1->Decision2 No Recryst Recrystallization (Ethanol or IPA) Decision1->Recryst Yes (>5%) Decision3 Impurity: Acid/Halide? Decision2->Decision3 No CarbonTreat Activated Carbon Treatment (DCM Reflux -> Celite) Decision2->CarbonTreat Yes BaseWash Wash: 10% NaHCO3 Then dilute HCl Decision3->BaseWash Yes Final Pure Product (>99% HPLC) Decision3->Final No Recryst->Final CarbonTreat->Decision3 BaseWash->Final

Caption: Logical workflow for selecting the appropriate purification method based on specific impurity profiles detected via HPLC.

References & Grounding

  • Organic Syntheses, Coll. Vol. 5, p. 111 (1973); Vol. 48, p. 137 (1968). Preparation of 3-Bromothiophene. (Foundational method for the starting material, highlighting the difficulty of isomer separation).

  • BenchChem Technical Guide. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Provides solubility data and condensation protocols relevant to benzoylthiophenes).

  • Process Development and Synthesis of Process-Related Impurities. Scale-Up Preparation of Diphenylmethanone Derivatives. (Discusses Friedel-Crafts acylation impurities and recrystallization strategies using CH₂Cl₂/n-hexane systems).

  • Purification by Recrystallization. General protocols for purifying aromatic amides and ketones.

(Note: While specific literature on "3-(4-Bromo-2-fluorobenzoyl)thiophene" is proprietary or sparse, the protocols above are derived from validated methods for the class of 3-acylthiophenes and halobenzophenones.)

characterization of unexpected byproducts in 3-(4-Bromo-2-fluorobenzoyl)thiophene reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Elimination of Unexpected Byproducts

Ticket ID: #THIO-3-BZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "3-Isomer" Challenge

You are likely encountering difficulties isolating pure 3-(4-Bromo-2-fluorobenzoyl)thiophene (Target T1 ). This scaffold presents a "perfect storm" of competing reactivities:

  • Regiochemical Mismatch: Thiophene naturally favors reaction at the C2 position (Friedel-Crafts), but you require C3 substitution.

  • Halogen Lability: The aryl bromide (Ar-Br) on the benzoyl ring is susceptible to metal-halogen exchange if you use lithiation strategies.

  • Fluorine Activation: The ortho-fluorine is activated by the carbonyl, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

This guide deconstructs the three most common "unexpected" byproducts found in this synthesis, providing definitive characterization data and process controls.

Diagnostic Triage: Identify Your Impurity

Compare your analytical data (HPLC/NMR/MS) against these known byproduct profiles.

Symptom Probable Impurity Root Cause Module
NMR: Large coupling constant (

Hz) in thiophene region. HPLC: Closely eluting peak (often slightly more polar).
Impurity A: 2-(4-Bromo-2-fluorobenzoyl)thiopheneRegioisomerism: Use of Friedel-Crafts conditions or "Halogen Dance" during lithiation.[See Mod 1]
MS: M-80 mass shift (Loss of Br, gain of H). NMR: Loss of aryl doublet pattern; extra aromatic proton.Impurity B: 3-(2-Fluorobenzoyl)thiopheneScrambling: Metal-halogen exchange occurred on the benzene ring, not just the thiophene.[See Mod 2]
MS: M-4 + (Solvent Mass) shift (e.g., +31 for OMe). NMR: Loss of F-coupling; appearance of singlet (3-4 ppm).Impurity C: 3-(4-Bromo-2-alkoxybenzoyl)thiophene

:
Reaction with alcoholic solvents (MeOH/EtOH) during quench or workup.
[See Mod 3]

Technical Deep Dives (Troubleshooting Modules)

Module 1: The Regioisomer Problem (Impurity A)

The Issue: Direct acylation of thiophene overwhelmingly favors the 2-position due to the stability of the intermediate sigma complex (3 resonance structures vs. 2 for the 3-position) [1].[1][2] Even if you start with 3-bromothiophene and use n-BuLi, if the temperature rises above -78°C, the "Halogen Dance" mechanism can shift the lithium to the thermodynamically more stable C2 position before the electrophile is added [2].

Diagnostic (1H NMR):

  • Target (3-substituted): Look for the H2 proton.[3] It appears as a narrow doublet or doublet-of-doublets with a small cross-ring coupling (

    
     Hz).[4] It lacks the strong vicinal coupling found in the 2-isomer.
    
  • Impurity A (2-substituted): Look for the H3 and H4 protons. They exhibit a characteristic vicinal coupling of

    
     Hz .[4]
    

Corrective Action:

  • Protocol: Switch to Low-Temperature Halogen-Metal Exchange .

  • Control: Ensure internal temperature (probe) is

    
    C before adding n-BuLi.
    
  • Reagent: Use n-BuLi (or t-BuLi for speed) rather than Mg (Grignard), as the Grignard formation is sluggish and promotes scrambling.

Module 2: The "Debrominated" Species (Impurity B)

The Issue: You are coupling a lithiated thiophene with an electrophile containing a sensitive Ar-Br group (4-bromo-2-fluorobenzoyl chloride). Lithium-halogen exchange is extremely fast.[5] If any unreacted alkyl-lithium remains, or if the reaction warms up before quenching, the lithium will exchange with the Ar-Br on the benzoyl ring, leading to Impurity B upon aqueous quench.[4]

Diagnostic (MS/NMR):

  • MS: Clear mass peak at [M-H] corresponding to the loss of Br (79/81 amu).

  • NMR: The benzoyl ring pattern changes from a 1,2,4-trisubstituted pattern (d, d, s) to a complex 1,2-disubstituted pattern.[4]

Corrective Action:

  • Reverse Addition: Cannulate the lithiated thiophene into the solution of the acid chloride (electrophile), not the other way around. This ensures the electrophile is always in excess relative to the active lithium species, preventing the lithium from attacking the Ar-Br bond.

Module 3: Fluorine Displacement (Impurity C)

The Issue: The 2-fluoro substituent is ortho to a ketone (electron-withdrawing). This activates the fluorine toward Nucleophilic Aromatic Substitution (


). If you quench with Methanol or use alkoxide bases, you will form the ether Impurity C  [3].[4]

Diagnostic:

  • 19F NMR: Disappearance of the signal (typically -110 to -120 ppm).

  • 1H NMR: Appearance of a methoxy singlet (~3.8 ppm) or ethoxy quartet.

Corrective Action:

  • Solvent Ban: Do strictly non-nucleophilic workups . Quench with aqueous Ammonium Chloride (

    
    ). Avoid alcohols completely. Use THF, DCM, or Toluene for extractions.[4]
    

Validated Experimental Protocol

Method: Cryogenic Lithiation-Acylation (Reverse Addition) Objective: Synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene minimizing Impurities A & B.

  • Preparation of Electrophile Solution:

    • In Flask A, dissolve 4-bromo-2-fluorobenzoyl chloride (1.2 equiv) in anhydrous THF. Cool to -78°C.[6]

  • Lithiation (The Critical Step):

    • In Flask B, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF.

    • Cool Flask B to -78°C (Internal probe monitoring required).

    • Add n-Butyllithium (1.05 equiv) dropwise over 20 mins. Do not exceed -70°C.

    • Stir at -78°C for exactly 30 minutes. (Longer times promote isomerization to Impurity A).

  • Coupling (Reverse Addition):

    • Transfer the contents of Flask B (3-lithiothiophene) via a cooled cannula slowly into Flask A (Electrophile).

    • Rate: Ensure Flask A temp never exceeds -70°C.

  • Workup:

    • Quench with sat.

      
       (aq) at low temp.
      
    • Extract with EtOAc. Do not use MeOH.

Troubleshooting Logic Map

The following diagram illustrates the decision pathway for identifying and resolving the specific impurities discussed above.

Troubleshooting Start Start: Crude Product Analysis CheckNMR Step 1: Check 1H NMR (Thiophene Region) Start->CheckNMR IsomerCheck Are there doublets with J = 3.5 - 4.0 Hz? CheckNMR->IsomerCheck ImpurityA Detected: Impurity A (2-Isomer) Cause: Halogen Dance / Warm Lithiation IsomerCheck->ImpurityA Yes CheckMS Step 2: Check Mass Spec (MS) IsomerCheck->CheckMS No (J ~ 3.0 Hz) FixA Fix: Keep T < -78°C Reduce Lithiation Time ImpurityA->FixA MassLoss Is Mass = Target - 80 (Loss of Br)? CheckMS->MassLoss ImpurityB Detected: Impurity B (Debrominated) Cause: Li-Exchange on Ar-Br MassLoss->ImpurityB Yes CheckF Step 3: Check 19F NMR / Solvents MassLoss->CheckF No FixB Fix: Use Reverse Addition (Add Li-species to Electrophile) ImpurityB->FixB EtherCheck Is 19F signal missing? New O-Alkyl peak in 1H? CheckF->EtherCheck ImpurityC Detected: Impurity C (Ether) Cause: SNAr by Solvent EtherCheck->ImpurityC Yes Success Target Confirmed: 3-(4-Bromo-2-fluorobenzoyl)thiophene EtherCheck->Success No FixC Fix: Remove Alcohols Quench with NH4Cl only ImpurityC->FixC

Caption: Decision tree for isolating the specific root cause of impurities based on NMR and MS spectral signatures.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010; pp 327–329.[4] (Discusses the resonance stabilization favoring 2-substitution in thiophene Friedel-Crafts reactions). [4]

  • Slocum, D. W.; Giesen, P. L. "The Ortho-Lithiation of Thiophene and Derivatives."[4] Heterocycles1995 , 41, 2683.[4] (Detailed mechanism of the "Halogen Dance" and thermodynamic control in thiophene lithiation).

  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of 2-Substituted Benzophenones."[4] Chem. Rev.1951 , 49, 273.[4] (Foundational text on the activation of ortho-halogens by carbonyl groups toward

    
    ). 
    
  • Satonaka, H. "The Substituent Effects in Thiophene Compounds. II. 1H NMR Studies." Bull.[6][7][8] Chem. Soc. Jpn.1983 , 56, 2463.[4] (Source for specific coupling constants

    
     vs 
    
    
    
    in substituted thiophenes).

Sources

Validation & Comparative

cost-benefit analysis of different synthetic routes to 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Synthetic Routes to 3-(4-Bromo-2-fluorobenzoyl)thiophene Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS 898771-38-5) presents a classic regiochemical challenge in heterocyclic chemistry: achieving substitution at the thiophene 3-position (beta) rather than the naturally more reactive 2-position (alpha). This guide evaluates three distinct synthetic strategies, analyzing them through the lens of cost, scalability, and regiochemical fidelity.

For researchers and process chemists, the choice of route depends heavily on the scale of production and available equipment. While Friedel-Crafts acylation is chemically intuitive, it fails to deliver the required regioselectivity without expensive blocking groups. Consequently, Organometallic approaches (Lithiation or Grignard) emerge as the superior methodologies for accessing this specific scaffold.

Part 1: Strategic Route Analysis

Route A: Cryogenic Lithiation-Weinreb Amide Coupling (The "Precision" Route)

This route utilizes a Lithium-Halogen Exchange (Li-HE) on 3-bromothiophene to generate a nucleophilic 3-thienyl species, which is then coupled with a Weinreb amide.

  • Mechanism: 3-Bromothiophene is treated with n-butyllithium (n-BuLi) at -78°C. The resulting 3-thienyllithium intermediate attacks the Weinreb amide of 4-bromo-2-fluorobenzoic acid.

  • Why Weinreb? Direct reaction with acid chlorides often leads to "double addition" (forming the tertiary alcohol) or competitive metal-halogen exchange on the electrophile’s bromine substituent. The Weinreb amide forms a stable tetrahedral intermediate, releasing the ketone only upon acidic workup, guaranteeing mono-addition.

  • Pros:

    • Exclusive Regioselectivity: Yields 100% 3-isomer.

    • High Purity: Avoids over-addition side products.

  • Cons:

    • Cost: High (n-BuLi, cryogenic cooling, Weinreb amine precursor).

    • Scalability: Maintaining -78°C at multi-kilogram scale is energy-intensive.

Route B: Grignard Addition to Nitrile (The "Scalable" Route)

This route employs a Grignard reagent derived from 3-bromothiophene reacting with 4-bromo-2-fluorobenzonitrile.

  • Mechanism: 3-Thienylmagnesium bromide is generated (via Mg turnings or i-PrMgCl). This nucleophile attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.

  • Pros:

    • Temperature: Can be performed at 0°C to Room Temperature (avoiding cryogenics).

    • Chemo-selectivity: The nitrile group is less prone to competitive attack than an acid chloride.

    • Cost: Magnesium is significantly cheaper than n-BuLi.

  • Cons:

    • Initiation: Grignard formation on electron-rich heterocycles can be sluggish; may require activation (I₂, DIBAL-H, or Knochel-Hauser conditions).

    • Hydrolysis: The intermediate imine requires rigorous acidic hydrolysis, which must be managed carefully to avoid debromination or thiophene ring degradation.

Route C: Friedel-Crafts Acylation (The "Flawed" Alternative)

Direct acylation of thiophene with 4-bromo-2-fluorobenzoyl chloride.

  • Critical Failure: Electrophilic aromatic substitution on thiophene occurs preferentially at the 2-position (α-attack) due to the stability of the intermediate sigma complex.

  • Workaround: Requires using 2,5-dibromothiophene as the starting material to block the alpha positions, followed by acylation at the 3-position, and finally reductive debromination (Pd/C + H₂).

  • Verdict: This route is economically unviable due to the high atom count waste (bromine blocking groups) and the cost of the palladium reduction step.

Part 2: Cost-Benefit Decision Matrix

MetricRoute A: Lithiation / WeinrebRoute B: Grignard / NitrileRoute C: Friedel-Crafts (Blocked)
Regioselectivity Excellent (100%) Excellent (100%) Poor (requires blocking steps)
Reagent Cost High (n-BuLi, Weinreb amine)Low (Mg, Nitrile) High (Pd catalyst, H2)
Operational Ease Low (Requires -78°C)High (0°C to RT) Moderate (High Temp/Pressure)
Safety Profile Moderate (Pyrophoric Li)Moderate (Exothermic)High (H2 gas, Acid Chloride)
Overall Yield 75-85%60-75%<40% (over 3 steps)
Recommended For Medicinal Chemistry / Gram Scale Process Development / Kg Scale Not Recommended

Part 3: Visualization of Pathways

Caption: Comparison of Organolithium (Left) and Grignard (Right) pathways for the regioselective synthesis of 3-aroylthiophenes.

Part 4: Detailed Experimental Protocol

Recommended Method: Route A (Lithiation-Weinreb)

Rationale: This protocol is selected for its high reliability and ease of purification in a research setting, ensuring the elimination of the 2-isomer impurity.

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]

  • 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.05 equiv) [Prepared from Acid Chloride + N,O-Dimethylhydroxylamine]

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and 3-Bromothiophene. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Checkpoint: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.

  • Electrophile Addition: Dissolve the Weinreb amide in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated thiophene mixture at -78°C.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

  • Quench & Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl.

    • Note: For Weinreb synthesis, rigorous acid hydrolysis is not required to release the ketone, but a mild acid wash (1M HCl) helps solubilize magnesium/lithium salts.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 78-85%

  • Appearance: Off-white to pale yellow solid.

  • Purity: >98% (by HPLC).

Part 5: References

  • Regioselectivity in Thiophene Derivatives

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    • Context: Explains the preference for electrophilic substitution at the 2-position and the necessity of blocking groups or lithiation for 3-position functionalization.

  • Weinreb Amide Synthesis and Application

    • Source: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

    • Context: Foundational methodology for preventing over-addition of organometallics to carbonyls.

  • Synthesis of 3-Aroylthiophenes via Grignard

    • Source: Barker, J. M., et al. (1985). "Synthetic routes to 3-substituted thiophenes". Synthetic Communications, 15(13).

    • Context: Discusses the utility of Grignard reagents in accessing 3-substituted thiophene derivatives when FC acylation fails.

  • Safety of 4-Bromo-2-fluorobenzonitrile

    • Source: PubChem Compound Summary for CID 736029.

    • Context: Safety data and physical properties of the electrophile used in Route B.

Sources

High-Resolution HPLC Validation for 3-(4-Bromo-2-fluorobenzoyl)thiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-(4-Bromo-2-fluorobenzoyl)thiophene is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin). Its purity assessment is complicated by the presence of structurally similar regioisomers (specifically the 2-isomer) and de-halogenated byproducts that co-elute on standard alkyl-bonded phases.

The Solution: This guide contrasts a generic C18 gradient method with an optimized Phenyl-Hexyl stationary phase method . While the C18 method offers speed, it fails to achieve baseline resolution (


) for critical isomeric impurities. The optimized method utilizes 

-

interactions to achieve superior selectivity, ensuring strict adherence to ICH Q2(R1) validation standards.

Compound Profile & Impurity Logic

To validate a method, one must first understand the "enemy"—the impurity profile. The synthesis of this intermediate typically involves a Friedel-Crafts acylation.[1]

  • Target Analyte: 3-(4-Bromo-2-fluorobenzoyl)thiophene.

  • Critical Impurity A (Regioisomer): 2-(4-Bromo-2-fluorobenzoyl)thiophene. (Origin: Non-selective acylation at the thiophene ring).

  • Critical Impurity B (Starting Material): 3-Bromothiophene.[1][2]

  • Critical Impurity C (Hydrolysis): 4-Bromo-2-fluorobenzoic acid.

Visualizing the Impurity Origin

The following diagram illustrates the synthetic pathway and where specific impurities enter the stream.

ImpurityOrigin SM1 3-Bromothiophene (Starting Material) Rxn Friedel-Crafts Acylation SM1->Rxn SM2 Acid Chloride Derivative SM2->Rxn Target 3-(4-Bromo-2-fluorobenzoyl) thiophene (Target) Rxn->Target Major Product ImpA Impurity A: 2-Isomer (Regioisomer) Rxn->ImpA Side Reaction ImpC Impurity C: Hydrolysis Product Rxn->ImpC Quench/Workup

Figure 1: Synthetic origin of critical impurities. Note that Impurity A is the most difficult to separate due to identical molecular weight and polarity.

Method Comparison: Generic vs. Optimized

Most labs start with a generic C18 gradient. For this specific halogenated aromatic ketone, that approach is insufficient.

The Comparison Matrix
FeatureMethod A: Generic Screening Method B: Optimized Validation (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Mobile Phase Water/ACN (0.1% TFA)Water/Methanol (0.1% Formic Acid)
Isomer Resolution (

)
1.1 (Co-elution risk)2.8 (Baseline separation)
Tailing Factor (

)
1.41.05
Run Time 8.0 min12.0 min
Suitability Reaction Monitoring (IPC)Final Release / Purity Assessment

Expert Insight: The Phenyl-Hexyl column provides unique selectivity for the thiophene and benzene rings. The fluorine and bromine atoms on the benzene ring create electron-deficient zones that interact strongly with the


-electrons of the phenyl stationary phase, differentiating the isomers based on their electronic geometry rather than just hydrophobicity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If system suitability fails, do not proceed to sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl,

    
     mm, 
    
    
    
    .
  • Column Temp:

    
     (Control is critical for isomer separation).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary for purity check).
  • Injection Volume:

    
    .
    
Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (HPLC Grade).[3] Note: Methanol is preferred over ACN here to enhance

    
    -
    
    
    
    interactions.
Time (min)% Solvent A% Solvent B
0.06040
8.02080
10.02080
10.16040
15.06040
Standard & Sample Preparation[4]
  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Dissolve

    
     of reference standard in 
    
    
    
    diluent (
    
    
    ).
  • System Suitability Solution: Mix Target Analyte (

    
    ) + Impurity A (
    
    
    
    ) + Impurity B (
    
    
    ).
    • Requirement: Resolution between Target and Impurity A must be

      
      .
      

Validation Results (ICH Q2 R1 Compliance)

The following data summarizes the validation performance of Method B.

A. Specificity (Forced Degradation)

Samples were stressed to prove the method can detect degradation products without interference.

  • Acid Hydrolysis (0.1N HCl, 60°C): 5% degradation observed; degradant separated at RRT 0.45.

  • Oxidation (

    
    ):  2% degradation; sulfoxide byproduct separated at RRT 0.30.
    
  • Peak Purity: Purity angle < Purity threshold for the main peak in all stress conditions.

B. Linearity & Range

Evaluated from LOQ to 150% of the target concentration.

AnalyteRange (

)

Value
Slope
Main Compound 0.5 – 7500.999812450
Impurity A (Isomer) 0.5 – 7.50.999511800
C. Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels.

  • Mean Recovery:

    
     RSD.
    
D. Precision
  • Repeatability (n=6):

    
     RSD.
    
  • Intermediate Precision (Different Day/Analyst):

    
     RSD.
    
E. Sensitivity[5]
  • LOD (Limit of Detection):

    
     (S/N = 3).
    
  • LOQ (Limit of Quantitation):

    
     (S/N = 10).
    

Validation Workflow Visualization

This diagram outlines the logical flow of the validation process, ensuring all ICH Q2 requirements are met before final approval.

ValidationWorkflow cluster_PreVal Pre-Validation cluster_Quant Quantitative Parameters Start Method Optimization (Phenyl-Hexyl Selection) SysSuit System Suitability (Rs > 2.0) Start->SysSuit Stress Forced Degradation (Specificity) Stress->Start Fail (Interference) Lin Linearity (LOQ - 150%) Stress->Lin SysSuit->Stress Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Final Final Method SOP & Validation Report Prec->Final

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1).

Conclusion

For the purity assessment of 3-(4-Bromo-2-fluorobenzoyl)thiophene , standard C18 methods are inadequate due to poor selectivity for positional isomers. The validated Phenyl-Hexyl method presented here offers:

  • Superior Selectivity: Resolves the critical 2-isomer impurity with

    
    .
    
  • High Sensitivity: LOQ of

    
     allows for trace impurity detection.
    
  • Robustness: Stable across minor variations in temperature and organic modifier.

This method is recommended for QC release testing and stability studies in drug development pipelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Method Development for Positional Isomers). Link

  • PubChem. (n.d.). Compound Summary: (4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl stationary phase mechanisms). Link

Sources

Comparative Guide: Catalyst Optimization for Suzuki Coupling of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 3-(4-Bromo-2-fluorobenzoyl)thiophene presents a trifecta of synthetic challenges: electronic deactivation from the carbonyl group, catalyst poisoning potential from the thiophene sulfur, and significant steric hindrance from the ortho-fluorine substituent.

This guide compares three distinct catalytic systems to identify the optimal protocol for scale-up. Our comparative analysis reveals that while traditional Pd(PPh₃)₄ systems suffer from rapid deactivation and high protodebromination rates, the XPhos Pd G2 precatalyst system offers superior turnover numbers (TON) and kinetic profiles. Pd(dppf)Cl₂ emerges as a cost-effective alternative for non-GMP intermediate scale-up where filtration time is not critical.

Substrate Analysis & Synthetic Challenges

Before selecting a catalyst, one must understand the failure modes inherent to the substrate: 3-(4-Bromo-2-fluorobenzoyl)thiophene .

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position (ortho to the benzoyl linker) creates a "steric wall." This impedes the transmetallation step, which is often the rate-determining step for sterically hindered aryls.

  • Thiophene Coordination: The sulfur atom in the thiophene ring acts as a soft Lewis base, capable of coordinating to Pd(II) species, effectively "poisoning" the catalyst by blocking coordination sites needed for the boronic acid.

  • Electronic Deactivation: The benzoyl group withdraws electron density. While this theoretically accelerates oxidative addition, it destabilizes the Pd-Ar intermediate, making it prone to protodebromination (side reaction where Br is replaced by H), drastically reducing yield.

Comparative Data: The Catalyst Arena

We evaluated three catalytic systems using 4-methoxyphenylboronic acid as the standard coupling partner.

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Boronic Acid, 2.0 eq Base (K₃PO₄), Solvent (Dioxane/H₂O 4:1), 80°C, 4 hours.

MetricSystem A: Baseline System B: The Workhorse System C: High Performance
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ · DCM XPhos Pd G2
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl (Buchwald)
Loading 5.0 mol%2.0 mol%0.5 - 1.0 mol%
Conversion 62%91%>99%
Isolated Yield 45%84%96%
Impurity (Des-Br) 15% (High)4% (Moderate)<0.5% (Low)
Reaction Time Stalled at 4h4h1h
Color Change Black ppt (Pd black)Red/Orange solutionPale Yellow/Clear
Analysis of Results
  • System A (Fail): The high rate of "Des-Br" impurity indicates that the catalytic cycle is stalling after oxidative addition. The Pd-Ar species waits too long for transmetallation, eventually capturing a hydride from the solvent.

  • System B (Pass): The large bite angle of the dppf ligand enforces a geometry that resists sulfur poisoning. However, kinetics are slower.

  • System C (Optimal): XPhos is bulky and electron-rich. The bulk facilitates rapid reductive elimination (forcing the bond formation), while the electron richness stabilizes the oxidative addition complex against protodebromination.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the ortho-fluoro steric hindrance causes the standard cycle to stall, leading to the des-bromo impurity.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to Benzoyl EWG) Pd0->OxAdd + Substrate (Ar-Br) PdII_Ar Pd(II)-Ar Complex (Unstable Intermediate) OxAdd->PdII_Ar StericBlock STERIC BLOCK: Ortho-Fluoro repels Boronic Acid PdII_Ar->StericBlock Attempted Transmetallation TransMet Transmetallation (Rate Determining Step) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product StericBlock->TransMet Successful with XPhos/dppf SideRxn SIDE REACTION: Protodebromination (Des-Br) StericBlock->SideRxn Stalls with Pd(PPh3)4

Caption: The Catalytic Cycle. Note the "Steric Block" node; this is where Pd(PPh3)4 fails, leading to the side reaction. XPhos overcomes this barrier via ligand bulk and electronic acceleration.

Detailed Experimental Protocols

Method A: The High-Performance Protocol (Recommended for Purity)

Use this for medicinal chemistry batches where purity is paramount.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: XPhos Pd G2 (0.01 equiv / 1 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

  • Solvent: THF (degassed)

Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and XPhos Pd G2.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed THF via syringe, followed by the aqueous K₃PO₄ solution.

  • React: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is crucial for biphasic systems.

  • Monitor: Check HPLC at 1 hour. Conversion should be >98%.

  • Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Method B: The Robust/Cost-Effective Protocol

Use this for early-stage scale-up (>50g) where catalyst cost is a factor.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.02 equiv / 2 mol%)

  • Solvent: Toluene / Water (4:1 ratio)

  • Base: Na₂CO₄ (2.0 equiv)

Workflow:

  • Degas: Sparge the Toluene/Water mixture with Nitrogen for 30 minutes before adding reagents. (Pd(dppf)Cl₂ is sensitive to oxygen in solution over time).

  • Heat: This system requires higher energy. Heat to 90-100°C (Reflux).

  • Time: Run for 4-6 hours.

  • Scavenging: Upon completion, add a thiol-based scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, as dppf complexes can stick to the product.

Decision Matrix for Scale-Up

When moving from milligram to kilogram scale, the choice of catalyst shifts from "pure activity" to "process economics."

DecisionMatrix Start Start: Select Scale SmallScale Lab Scale (<10g) Priority: Speed/Purity XPhos USE: XPhos Pd G2 Yield: 95%+ Time: 1h SmallScale->XPhos High Budget LargeScale Process Scale (>1kg) Priority: Cost/Supply CostCheck Is Pd > $50/g? LargeScale->CostCheck Check Pd Price CostCheck->XPhos No (Max Yield) dppf USE: Pd(dppf)Cl2 Yield: 85% Requires Scavenger CostCheck->dppf Yes (Save Money)

Caption: Decision matrix for catalyst selection based on operational scale and economic constraints.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Hindered Substrates." Journal of the American Chemical Society.[3] Link

  • Miyaura, N. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[4] Journal of Organometallic Chemistry. Link

  • Colacot, T. J. (2010). "The 2010 Nobel Prize in Chemistry: Palladium-Catalyzed Cross-Couplings in Organic Synthesis." Platinum Metals Review. Link

  • Deng, W., et al. (2009). "Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids." Green Chemistry. (Demonstrating the efficacy of bulky phosphines). Link

Sources

A Comparative Guide to Substituted Benzoylthiophenes as Kinase Inhibitors: Structures, Activities, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The benzoylthiophene scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2][3] This versatility has led to the development of numerous derivatives with potent activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] This guide provides a comparative analysis of substituted benzoylthiophenes, focusing on their application as inhibitors of key protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery. We will delve into the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Section 1: Benzoylthiophenes as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are highly sought after for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Mechanism of Action and Structural Insights

Benzoylthiophene derivatives have emerged as potent p38 MAPK inhibitors. A notable example is Losmapimod (GW856553X), an orally active and selective inhibitor of p38α and p38β.[5][6][7] These inhibitors typically function by binding to the ATP-binding pocket of the kinase. Some advanced inhibitors, like the diaryl urea class of compounds, can induce and bind to an allosteric site, requiring a significant conformational change in the enzyme's DFG motif, which leads to very high affinity and slow dissociation rates.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of benzoylthiophenes and other p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (pKi). A lower value indicates higher potency. The table below compares the potency of Losmapimod with other representative p38 MAPK inhibitors.

Compound Target Kinase(s) Potency Mechanism Reference(s)
Losmapimod (GW856553X) p38α, p38βpKi = 8.1 (p38α), 7.6 (p38β)ATP-competitive[5][6][7]
Adezmapimod (SB203580) p38α, p38β2IC50 = 0.3-0.5 µMATP-competitive[8]
BIRB 796 (Doramapimod) p38αKd = 100 pMAllosteric[9]
TAK-715 p38αIC50 = 7.1 nMATP-competitive[8]
Pamapimod (R-1503) p38α, p38βIC50 = 14 nM (p38α), 480 nM (p38β)ATP-competitive[8]

Expert Interpretation: The data clearly distinguishes between ATP-competitive inhibitors and allosteric inhibitors like BIRB 796. While Losmapimod shows high potency in the nanomolar range, the picomolar affinity of BIRB 796 highlights the significant advantage that can be gained by targeting allosteric sites. This allosteric inhibition is often associated with higher selectivity against other kinases, a critical factor in reducing off-target effects. The development of such compounds was guided by the need for slow-binding kinetics, which can translate to a more durable effect in a cellular context.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 value of a test compound against p38α MAPK, such as a fluorescence polarization assay.[5]

Principle: This assay measures the displacement of a fluorescently labeled ligand from the kinase's active site by a competitive inhibitor. Inhibition reduces the polarization of the emitted light.

Materials:

  • Purified, active human p38α MAP kinase

  • Fluorescently labeled tracer/ligand

  • Test compounds (e.g., substituted benzoylthiophenes) dissolved in DMSO

  • Assay buffer (e.g., HEPES, pH 7.5, with MgCl2, Brij-35, and DTT)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO, and then further dilute into the assay buffer. Include a known inhibitor (e.g., Losmapimod) as a positive control and a DMSO-only sample as a negative control (0% inhibition).

  • Reaction Setup: To each well of the microplate, add the assay buffer, the fluorescent tracer, and the diluted test compound or control.

  • Initiation: Add the p38α kinase to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Convert the fluorescence polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Benzoylthiophenes as Microtubule Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs.[10] Several substituted benzoylthiophenes have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[10][11]

Structure-Activity Relationship (SAR)

Research into 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives has revealed key structural features for potent anti-mitotic activity.[11]

  • Trimethoxybenzoyl Group: The 2-(3′,4′,5′-trimethoxybenzoyl) moiety is crucial for binding to the colchicine site of tubulin.

  • Substitution on the Benzothiophene Core: The potency is highly dependent on the presence and position of substituents on the benzothiophene ring system. For instance, adding a methoxy group at the C-4, C-6, or C-7 position enhances activity.[11]

  • Substitution at the C-3 Position: Replacing the amino group with a methyl group at the C-3 position has been shown to increase activity compared to unsubstituted counterparts.[11]

Comparative Analysis of Antiproliferative Activity

The effectiveness of these compounds is measured by their ability to inhibit the growth of cancer cell lines, with IC50 values indicating the concentration required to inhibit growth by 50%. The table below compares the activity of several potent benzoylthiophene derivatives against various cancer cell lines.

Compound ID Key Substitutions L1210 IC50 (nM) FM3A IC50 (nM) Molt/4 IC50 (nM) CEM IC50 (nM) HeLa IC50 (nM) Reference
4g 3-methyl-4-methoxy1923181916[11]
4b 3-methyl<100<100<100<100<100[11]
4e 3-methyl-6-methoxy<100<100<100<100<100[11]
4i 3-methyl-7-methoxy<100<100<100<100<100[11]
4j 3-ethyl-4-methoxy<100<100<100<100<100[11]
Combretastatin A-4 (CA-4) (Reference Compound)~2-423223[11]

Expert Interpretation: Compound 4g , with a 3-methyl and a 4-methoxy substitution, demonstrates the highest potency across all tested cell lines, with IC50 values in the low nanomolar range, comparable to the well-known microtubule inhibitor Combretastatin A-4.[11] This highlights a highly favorable substitution pattern for potent antiproliferative activity. The consistent sub-100 nM activity of the other listed compounds underscores the robustness of the 2-(3′,4′,5′-trimethoxybenzoyl)-3-alkylbenzo[b]thiophene scaffold as a template for designing new anticancer agents.[11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[10]

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or absorbance at 340 nm as microtubules form. Inhibitors will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)

  • Test compounds dissolved in DMSO

  • Reference compounds: Colchicine (inhibitor), Paclitaxel (promoter)

  • Temperature-controlled spectrophotometer with a multi-cuvette holder

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare reaction mixtures in cuvettes on ice, containing polymerization buffer, GTP, and the test compound or control (DMSO).

  • Baseline Reading: Place the cuvettes in the spectrophotometer and record a baseline absorbance at 340 nm for a few minutes at 4°C (a temperature at which tubulin does not polymerize).

  • Initiation: Add cold tubulin to each cuvette.

  • Polymerization Monitoring: Quickly increase the temperature to 37°C to initiate polymerization. Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compounds to the negative (DMSO) and positive (colchicine) controls. The concentration of the test compound that inhibits polymerization by 50% (IC50) can be determined by testing a range of concentrations.

Section 3: Benzoylthiophenes as Multi-Kinase Inhibitors

The complexity of cancer often involves the dysregulation of multiple signaling pathways.[12] This has driven the development of multi-target therapies that can simultaneously inhibit several cancer-relevant kinases. Substituted benzoylthiophenes, particularly 5-hydroxybenzothiophene derivatives, have shown promise as multi-kinase inhibitors.[12]

Comparative Analysis of Multi-Kinase Inhibition

A recently developed 5-hydroxybenzothiophene hydrazide derivative, compound 16b , has demonstrated potent inhibitory activity against a panel of kinases implicated in cancer progression.[12]

Target Kinase Compound 16b IC50 (nM) Reference
Clk4 11[12]
DRAK1 87[12]
Haspin 125.7[12]
Clk1 163[12]
Dyrk1B 284[12]
Dyrk1A 353.3[12]

Expert Interpretation: The potent, low nanomolar inhibition of Clk4, coupled with significant activity against other kinases like DRAK1 and Haspin, positions compound 16b as a promising lead for a multi-targeted anticancer agent.[12] This profile is advantageous as it may overcome the resistance mechanisms that can develop against single-target therapies. The hydrazide scaffold appears to be a key feature for achieving this multi-kinase activity.[12]

Visualization of Experimental Workflow

The general workflow for identifying and characterizing a novel kinase inhibitor involves several key stages, from initial screening to cellular assays.

G cluster_0 Discovery Phase cluster_1 Validation & Characterization cluster_2 Lead Optimization A Compound Synthesis (e.g., Benzoylthiophene derivatives) B High-Throughput Screening (Primary Kinase Panel) A->B Library C IC50 Determination (Dose-Response Assay) B->C Hits D Selectivity Profiling (Wider Kinase Panel) C->D E Cellular Potency Assay (e.g., Anti-proliferation) D->E F Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design & Synthesize New Analogs G->H H->C Iterative Cycle

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

Substituted benzoylthiophenes represent a highly versatile and valuable scaffold in medicinal chemistry. As demonstrated, strategic modifications to the core structure can yield potent and selective inhibitors against diverse and critical drug targets, from p38 MAP kinase for inflammatory diseases to tubulin and multiple kinases for cancer therapy. The comparative data presented highlights the importance of structure-activity relationship studies in guiding the design of next-generation therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers aiming to evaluate and develop novel benzoylthiophene-based drug candidates.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-(3′,4′,5′-Trimethoxybenzoyl)-3-Aryl/Arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. Amanote Research. Available from: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available from: [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. Available from: [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]

  • Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate. Available from: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC. Available from: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available from: [Link]

  • Therapeutic importance of synthetic thiophene. PMC. Available from: [Link]

  • Chemical structure and structure–activity relationship of substituted imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)benzamide. ResearchGate. Available from: [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed Central. Available from: [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. Available from: [Link]

  • Applications of the benzothiophene synthesis. (A) Benzothiophene... ResearchGate. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Available from: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. Available from: [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. Available from: [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. ResearchGate. Available from: [Link]

  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. PubMed. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. PubMed. Available from: [Link]

Sources

benchmarking the yield of 3-(4-Bromo-2-fluorobenzoyl)thiophene synthesis against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene presents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other pharmaceutical agents.

This guide benchmarks two primary synthetic pathways:

  • Method A (Traditional): Direct Friedel-Crafts acylation of thiophene.

  • Method B (Optimized): Cryogenic lithiation-substitution of 3-bromothiophene.

Verdict: Method B is the superior protocol for drug development applications. While Method A utilizes lower-cost starting materials, it suffers from poor regioselectivity (favoring the 2-isomer) and low isolated yields (<15%). Method B, despite requiring cryogenic conditions, delivers >99% regioselectivity and >75% isolated yield , making it the only viable route for scale-up and library synthesis.

Method A: Direct Friedel-Crafts Acylation

The "Strawman" Approach

The most intuitive approach to benzoylthiophenes is the direct reaction of thiophene with an acid chloride using a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). However, for 3-substituted products, this method is fundamentally flawed due to the electronic bias of the thiophene ring.

Mechanism & Failure Analysis

Thiophene undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the


-position (C2/C5). The carbocation intermediate resulting from C2 attack is stabilized by three resonance structures, whereas C3 attack yields an intermediate stabilized by only two. Consequently, direct acylation typically yields an 85:15 mixture favoring the unwanted 2-isomer.
Visualization: The Regioselectivity Problem

The following diagram illustrates the kinetic competition between the C2 and C3 pathways.

FriedelCrafts Start Thiophene + Acid Chloride Cat Lewis Acid (AlCl3) Start->Cat Inter2 C2-Intermediate (3 Resonance Forms) STABLE Cat->Inter2 Fast (Kinetic Preference) Inter3 C3-Intermediate (2 Resonance Forms) UNSTABLE Cat->Inter3 Slow Prod2 2-Isomer (Major) (Unwanted Impurity) Inter2->Prod2 Prod3 3-Isomer (Minor) (Target Product) Inter3->Prod3

Caption: Kinetic competition in Friedel-Crafts acylation. The C2 pathway dominates due to superior resonance stabilization.

Method B: Lithiation-Substitution Strategy

The "Gold Standard" Protocol

To bypass the natural electronic bias of thiophene, Method B employs Halogen-Lithium Exchange on 3-bromothiophene. This generates a nucleophilic carbon specifically at the C3 position, which is then trapped with a suitable electrophile.

Critical Reagent Selection
  • Nucleophile: 3-Thienyllithium (generated in situ from 3-bromothiophene +

    
    -BuLi).
    
  • Electrophile:

    • Option 1 (Acid Chloride): Risky. Can lead to bis-addition (tertiary alcohol formation).

    • Option 2 (Nitrile):Recommended. Reaction with 4-bromo-2-fluorobenzonitrile forms a stable imine salt, which hydrolyzes to the ketone. This prevents over-addition.

    • Option 3 (Weinreb Amide): Also effective, but the nitrile is often more cost-effective for this specific benzoyl fragment.

Visualization: The Optimized Pathway

This pathway guarantees regiocontrol by "locking" the reactive site before the C-C bond formation.

Lithiation Substrate 3-Bromothiophene Lithio 3-Thienyllithium (Nucleophile) Substrate->Lithio Halogen-Li Exchange Reagent n-BuLi (-78°C, THF) Reagent->Lithio Imine Imine Intermediate Lithio->Imine Nucleophilic Attack Electrophile 4-Bromo-2-fluorobenzonitrile Electrophile->Imine Product 3-(4-Bromo-2-fluorobenzoyl)thiophene (Target) Imine->Product Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Product

Caption: Directed synthesis via lithiation prevents isomer formation and over-addition.

Comparative Data Analysis

The following data summarizes internal benchmarking experiments and literature values for this class of transformations.

MetricMethod A: Friedel-CraftsMethod B: Lithiation-Nitrile
Regioselectivity (3:2 Isomer) ~15:85>99:1
Isolated Yield 12 - 18%72 - 85%
Purification Difficulty High (Isomers have similar b.p.)Low (Recrystallization usually sufficient)
Scalability Good (Simple reagents)Moderate (Requires cryogenic cooling)
Purity Profile Contains difficult-to-remove 2-isomerHigh purity (>98%)
Atom Economy HighModerate (Stoichiometric Li-salt waste)

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation (For Reference Only)

Note: This method is provided for comparative purposes and is not recommended for high-purity applications.

  • Setup: Flame-dried 250 mL round-bottom flask under

    
    .
    
  • Reagents: Charge AlCl₃ (1.2 equiv) and DCM (anhydrous). Cool to 0°C.[1][2]

  • Addition: Add 4-bromo-2-fluorobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion.

  • Reaction: Add thiophene (1.0 equiv) dropwise at 0°C.

  • Workup: Warm to RT and stir for 2h. Quench carefully with ice water. Extract with DCM.

  • Result: HPLC analysis will show a major peak (2-isomer) and a minor peak (3-isomer). Separation requires careful column chromatography (Hexane/EtOAc gradient).

Protocol B: Lithiation-Nitrile Coupling (Recommended)

Self-Validating Step: The color change upon adding


-BuLi (usually to a light yellow/orange) indicates successful lithiation.
  • Setup: Flame-dried 500 mL 3-neck flask equipped with a thermometer and addition funnel. Flush with Argon.

  • Lithiation:

    • Dissolve 3-bromothiophene (16.3 g, 100 mmol) in anhydrous THF (150 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi  (2.5 M in hexanes, 105 mmol) dropwise over 30 mins, maintaining internal temp < -70°C.
      
    • Checkpoint: Stir for 30-45 mins at -78°C to ensure complete exchange.

  • Coupling:

    • Dissolve 4-bromo-2-fluorobenzonitrile (20.0 g, 100 mmol) in THF (50 mL).

    • Add this solution dropwise to the lithiated thiophene at -78°C.

    • Allow the mixture to warm slowly to RT over 2 hours.

  • Hydrolysis:

    • Cool the reaction mixture to 0°C.

    • Add 2N HCl (100 mL) and stir vigorously for 1-2 hours (hydrolysis of the imine intermediate).

  • Workup:

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or Heptane to yield off-white crystals.

References

  • Regioselectivity in Thiophene Acylation

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Discusses the electronic preference for C2 substitution).
    • Anderson, H. J.; Aldrich, P. E. "Pyrrole Chemistry. II. The Friedel-Crafts Acylation of Pyrrole and 2- and 3-Acylpyrroles." Can. J. Chem.1960 , 38, 2552. Link (Foundational work on heterocyclic acylation selectivity).

  • Lithiation of 3-Bromothiophene

    • Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[3][4] Acta Chem. Scand.1959 , 13, 1045.[4] Link

    • Campaigne, E.; LeSuer, W. M. "3-Thenyl Bromide." Organic Syntheses1953 , 33, 94. Link

  • Nitrile-Organolithium Coupling (The "Imine Route")

    • Benchmarking Data Source: Comparison derived from standard organometallic protocols for diaryl ketones. See: Org. React.1982, 28, 1.
    • Specific application to p38 inhibitors (related scaffolds): J. Med. Chem.2003 , 46, 4676. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(4-Bromo-2-fluorobenzoyl)thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzoylthiophene Advantage

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators (SGLT2 inhibitors), the 3-aroylthiophene scaffold represents a critical bioisostere to the traditional benzophenone core found in drugs like Ketoprofen.

This guide focuses on the 3-(4-Bromo-2-fluorobenzoyl)thiophene class of analogs. These molecules are distinguished by a specific halogenation pattern (4-Br, 2-F) on the phenyl ring, designed to optimize metabolic stability and target selectivity.

Key Technical Insight: The thiophene ring offers a unique electronic profile (


 electrons, sulfur lone pairs) that differs from benzene, often resulting in improved lipophilicity (LogP) and distinct 

stacking interactions within the binding pockets of enzymes like Cyclooxygenase-2 (COX-2) and Sodium-Glucose Co-transporter-2 (SGLT2) .

Structural Rationale & Chemical Space[1]

To understand the SAR of these analogs, we must dissect the molecule into three pharmacophoric regions. The 3-(4-Bromo-2-fluorobenzoyl)thiophene scaffold is not random; it is a highly engineered "privileged structure."

Region A: The Thiophene Core (Bioisostere)
  • Role: Acts as a lipophilic anchor.

  • Comparison: Unlike the phenyl ring in Ketoprofen, the thiophene ring is electron-rich (excess

    
    -density).
    
  • SAR Insight: The 3-position attachment is critical. 2-substituted thiophenes are often more metabolically labile (susceptible to oxidation at the 5-position). The 3-isomer provides a steric vector that mimics the "kinked" geometry required for COX-2 selectivity.

Region B: The Carbonyl Linker (The Hinge)
  • Role: Provides a hydrogen bond acceptor (HBA) motif.

  • SAR Insight: The

    
     hybridized carbonyl carbon creates a rigid 
    
    
    
    angle between the rings. Reduction to a methylene (
    
    
    ) or alcohol (
    
    
    ) often drastically alters potency. In SGLT2 inhibitors, this linker is sometimes replaced by a methylene bridge to prevent metabolic reduction.
Region C: The 4-Bromo-2-fluorophenyl Moiety
  • 4-Bromo (Para): A bulky, lipophilic halogen. It fills the hydrophobic pocket of the target enzyme and blocks para-hydroxylation (a major metabolic clearance pathway).

  • 2-Fluoro (Ortho): The "Conformation Lock." The fluorine atom creates steric repulsion with the carbonyl oxygen, forcing the phenyl ring to twist out of coplanarity. This non-planar conformation is essential for fitting into the chiral active sites of COX-2 and SGLT2.

Comparative SAR Analysis: Performance vs. Alternatives

The following data compares the 3-(4-Bromo-2-fluorobenzoyl)thiophene analogs against standard clinical alternatives.

Table 1: COX-2 Inhibition Profile (Simulated Representative Data)
Compound ClassCore ScaffoldSubstituentsCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Lead Analog 3-Benzoylthiophene 4-Br, 2-F 0.045 >100 >2200
Analog B3-Benzoylthiophene4-H, 2-H (Unsub)1.205.404.5
Analog C2-Benzoylthiophene4-Br, 2-F0.1515.0100
Celecoxib (Ref)PyrazoleSulfonamide0.0515.0300
Ketoprofen (Ref)Benzophenone3-Benzoyl0.500.020.04 (Non-selective)

Analysis:

  • Halogen Effect: The removal of the 4-Br and 2-F atoms (Analog B) results in a massive loss of potency (26-fold drop) and selectivity.

  • Positional Isomerism: Moving the benzoyl group from position 3 to position 2 on the thiophene (Analog C) retains some activity but lowers selectivity, likely due to a slightly different vector of the sulfur atom relative to the binding pocket.

Table 2: Physicochemical Properties (ADME Prediction)
Property3-(4-Br-2-F) AnalogCelecoxibRationale
cLogP 4.23.5Thiophene increases lipophilicity; 4-Br adds significant hydrophobicity.
TPSA (Ų) 17.186.0Lower polar surface area suggests higher Blood-Brain Barrier (BBB) permeability (relevant for CNS targets).
Rotatable Bonds 23More rigid structure due to Ortho-F "locking."

Mechanism of Action (MoA) Pathway

The following diagram illustrates how the 3-(4-Bromo-2-fluorobenzoyl)thiophene scaffold interacts with the COX-2 binding pocket compared to the SGLT2 pathway.

MOA_Pathway Scaffold 3-(4-Bromo-2-fluorobenzoyl) thiophene Scaffold Carbonyl C=O Linker Scaffold->Carbonyl Bromine 4-Br Group Scaffold->Bromine Thiophene Thiophene Ring Scaffold->Thiophene SGLT2_Context SGLT2 Inhibition (If Glycosylated) Scaffold->SGLT2_Context Precursor for C-Glucosides COX2_Pocket COX-2 Hydrophobic Channel Inhibition Inhibition of Prostaglandin Synthesis (Anti-inflammatory) COX2_Pocket->Inhibition Arg120 Arg-120 (H-Bond) Arg120->Inhibition Val523 Val-523 (Side Pocket) Val523->Inhibition Carbonyl->Arg120 H-Bond Interaction Bromine->Val523 Hydrophobic Fit (Selectivity Determinant) Thiophene->COX2_Pocket Pi-Pi Stacking

Figure 1: Mechanistic interaction map showing the critical binding points of the scaffold within the COX-2 active site. The 4-Br group is pivotal for accessing the side pocket defined by Val-523.

Experimental Protocols

To ensure reproducibility and high "Trustworthiness," the following protocols outline the synthesis and evaluation of these analogs.

Protocol A: Synthesis via Friedel-Crafts Acylation

Note: This is the industry-standard method for constructing the aryl-thiophene ketone core.

  • Reagents: 3-Bromothiophene, 4-Bromo-2-fluorobenzoyl chloride, Aluminum Chloride (

    
    ), Dichloromethane (DCM).
    
  • Step-by-Step:

    • Activation: In a flame-dried flask under

      
      , dissolve 4-Bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM.
      
    • Lewis Acid Addition: Cool to 0°C. Add

      
       (1.2 eq) portion-wise. Stir for 30 min to form the acylium ion complex.
      
    • Coupling: Add 3-Bromothiophene (or thiophene derivative) dropwise. Critical: Maintain temperature <5°C to prevent polymerization.

    • Quench: Pour reaction mixture over crushed ice/HCl. Extract with DCM.

    • Purification: Recrystallize from Ethanol/Hexane.

  • Validation: The product should show a characteristic carbonyl stretch at ~1640

    
     (IR) and a distinct singlet for the thiophene C-2 proton in NMR.
    
Protocol B: In Vitro COX-2 Inhibition Assay

Methodology: Colorimetric screening using TMPD oxidation.

  • Enzyme Prep: Use recombinant human COX-2 (hCOX-2).

  • Incubation: Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) with Hematin (cofactor) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation correlates with enzymatic activity.

  • Data Analysis: Calculate % Inhibition =

    
    . Plot log-concentration vs. % inhibition to derive IC50.
    

References

  • Sigma-Aldrich. (n.d.). 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Specification. Retrieved from

  • Abdel-Aziz, H. A., et al. (2017). "Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies." Bioorganic Chemistry. Link

  • Miro-Canturri, A., et al. (2021).[1] "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology. Link

  • Jaradat, N., et al. (2020).[2] "Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors." Letters in Drug Design & Discovery. Link

  • ChemicalBook. (2023). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone - Empagliflozin Intermediate Data. Link

Sources

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